Delpazolid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219707-39-7 | |
| Record name | LCB01-0371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCB01-0371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DELPAZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delpazolid's Mechanism of Action on Mycobacterium tuberculosis: A Technical Guide
Introduction
Delpazolid (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic developed by LegoChem Biosciences, currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] As a member of the oxazolidinone class, its fundamental mechanism of action is the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[1][3] This guide provides an in-depth technical overview of this compound's core mechanism of action against Mycobacterium tuberculosis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism: Inhibition of Protein Synthesis Initiation
The primary antibacterial effect of this compound, like other oxazolidinones, is the disruption of protein synthesis at a very early stage—the initiation phase.[3][4] This mechanism is crucial for its efficacy against a wide array of Gram-positive bacteria, including the notoriously difficult-to-treat M. tuberculosis.[1][5]
The specific molecular target of this compound is the 50S large ribosomal subunit.[3][4] It binds to domain V of the 23S ribosomal RNA (rRNA), a critical component of the peptidyl transferase center (PTC).[4] By binding to this site, this compound sterically hinders the correct positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA), thereby preventing the formation of the 70S initiation complex.[6][7] This complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is essential for the commencement of peptide chain elongation.[6] The inability to form this ternary complex effectively halts the production of all bacterial proteins, leading to a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.[4][8]
dot
Caption: this compound's mechanism of action on the bacterial ribosome.
Quantitative Data on Anti-Tubercular Activity
The in vitro activity of this compound has been evaluated against various strains of M. tuberculosis, demonstrating comparable or superior potency to the first-generation oxazolidinone, linezolid.
| Parameter | M. tuberculosis Strain | This compound (µg/mL) | Linezolid (µg/mL) | Reference |
| MIC | H37Rv | 0.5 | 0.5 | [4] |
| MBC | H37Rv | >4-fold lower than Linezolid | - | [1] |
| MIC₉₀ | MDR-TB Isolates | 0.25 | - | [1] |
| MIC₉₀ | XDR-TB Isolates | 1.0 | - | [1] |
| MIC₉₀ (China isolates) | M. tuberculosis | 0.5 | 0.25 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: MIC required to inhibit 90% of isolates; MDR-TB: Multidrug-resistant TB; XDR-TB: Extensively drug-resistant TB.
Selectivity and Mitochondrial Effects
A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as the latter share structural similarities. Inhibition of mitochondrial protein synthesis is a known side effect of this class, potentially leading to toxicities like myelosuppression.[1][9] this compound has demonstrated a superior prokaryotic protein synthesis inhibition compared to linezolid, while having similar effects on mitochondrial protein synthesis.[1] However, its pharmacokinetic profile, characterized by more rapid clearance, may reduce the risk of time-dependent toxicities like myelosuppression compared to linezolid.[1][5]
| Parameter | Cell Line/Organism | This compound IC₅₀ (µg/mL) | Linezolid IC₅₀ (µg/mL) | Reference |
| Prokaryotic Protein Synthesis Inhibition | Escherichia coli | 0.8 | 4.0 | [1] |
| Mitochondrial Protein Synthesis Inhibition | Human K562 & AC16 cells | 3.4 | 3.4 | [1] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Inoculum Preparation: M. tuberculosis strains (e.g., H37Rv or clinical isolates) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is adjusted to a McFarland standard of 0.5-1.0.
-
Drug Dilution: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. An indicator like Resazurin may be added to aid in visualizing viability.
Intracellular Activity Assay
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within host macrophages.
Methodology:
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are harvested and cultured in appropriate media (e.g., DMEM with 10% FBS).[5]
-
Infection: Cultured macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.[5]
-
Drug Treatment: Extracellular bacteria are removed by washing, and fresh media containing various concentrations of this compound is added to the infected cells.
-
Incubation: The infected and treated cells are incubated for a set period (e.g., 3 days).[5]
-
Lysis and Plating: After incubation, the macrophages are lysed with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.
-
CFU Enumeration: The lysate is serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated, and the colony-forming units (CFU) are counted to determine the reduction in bacterial load compared to untreated controls.
Mitochondrial Protein Synthesis Inhibition Assay
This protocol measures the off-target effect of this compound on mitochondrial protein synthesis in a human cell line.
Methodology:
-
Cell Culture: A human cell line (e.g., HepG2 or K562) is seeded into 96-well plates and cultured in the appropriate medium.[1][10]
-
Compound Treatment: Cells are exposed to various concentrations of this compound for an extended period (e.g., 7 days), with the medium and compound being replaced periodically.[10]
-
Protein Level Determination: After the treatment period, the levels of specific mitochondrial-encoded proteins (e.g., COX1, cytochrome c oxidase subunit I) and nuclear-encoded mitochondrial proteins (e.g., SDHA, succinate dehydrogenase complex subunit A) are measured.[10]
-
Analysis: An in-cell ELISA is typically used to quantify the protein levels. A selective decrease in the mitochondrial-encoded protein relative to the nuclear-encoded protein indicates specific inhibition of mitochondrial protein synthesis. The IC₅₀ is then calculated.[10]
Mechanisms of Resistance
Resistance to oxazolidinones in M. tuberculosis primarily arises from mutations that alter the drug's binding site on the 23S rRNA.[2][11] Less frequently, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance.[2] Studies have identified specific mutations, such as G2061T in the 23S rRNA, that lead to high-level resistance to both linezolid and this compound.[2] Interestingly, some mutations, like a novel substitution in rplD, have been shown to confer resistance to linezolid but not to this compound, suggesting potential structural differences in their interactions with the ribosome.[2]
dot
Caption: Logical relationship of this compound resistance mechanisms.
Conclusion
This compound exerts its anti-tubercular effect through a well-defined mechanism: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the crucial 70S initiation complex. It demonstrates potent in vitro activity against drug-susceptible and drug-resistant strains of M. tuberculosis. While it shares the class-typical off-target effect of mitochondrial protein synthesis inhibition, its pharmacokinetic properties may offer a safety advantage over earlier oxazolidinones. Understanding its precise mechanism of action, methods of evaluation, and potential resistance pathways is critical for its continued development and strategic deployment in future anti-tuberculosis regimens.
References
- 1. Development of this compound for the Treatment of Tuberculosis [mdpi.com]
- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upload.orthobullets.com [upload.orthobullets.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of Delpazolid (LCB01-0371)?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delpazolid (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic currently under clinical development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, with a particular focus on Mycobacterium tuberculosis.[1][2] Developed by LegoChem Biosciences, this compound offers a promising alternative to existing therapies, demonstrating a favorable safety profile and potent antibacterial activity.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, synthesis, mechanism of action, and key experimental data.
Chemical Structure and Properties
This compound is chemically identified as (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[4][5] Its structure features the characteristic oxazolidinone core essential for its antibacterial activity, along with a distinct cyclic amidrazone moiety that contributes to its improved pharmacokinetic properties and safety profile compared to earlier-generation oxazolidinones like linezolid.[3][6]
| Identifier | Value |
| IUPAC Name | (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one[5] |
| SMILES | CN1CCN(C=N1)C2=C(C=C(C=C2)N3C--INVALID-LINK--CO)F[4][5] |
| InChI | InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1[4][5] |
| InChIKey | QLUWQAFDTNAYPN-LLVKDONJSA-N[4] |
| Molecular Formula | C₁₄H₁₇FN₄O₃[4] |
| Molecular Weight | 308.31 g/mol [5] |
Synthesis of this compound
A synthetic scheme for this compound has been described, starting from difluoro-nitrobenzene. The process involves seven steps with high yields, and the products are readily purified without the need for chromatography.[3][6]
Mechanism of Action
Similar to other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for protein synthesis to begin.[1] This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against resistant strains.
Experimental Data
In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), and various mycobacterial species.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. tuberculosis H37Rv | - | 0.25 - 1 |
| Multidrug-Resistant M. tuberculosis | - | 0.25 |
| Extensively Drug-Resistant M. tuberculosis | - | 1 |
| M. abscessus | 1.2 | - |
| MSSA | - | 2 |
| MRSA | - | 2 |
| Data compiled from multiple sources.[3][4][7] |
Pharmacokinetics
Pharmacokinetic studies in animals and humans have revealed favorable properties for this compound, including good oral bioavailability and a safety profile that appears to be improved over linezolid.
Single Ascending Dose (SAD) Study in Healthy Volunteers [3]
| Dose | Cmax (µg/mL) | Tmax (hr) | AUC₀₋inf (µg·h/mL) |
| 50 mg | - | - | - |
| 100 mg | - | - | - |
| 200 mg | - | - | - |
| 400 mg | - | - | - |
| 800 mg | - | - | - |
| 1600 mg | - | - | - |
| 2400 mg | - | - | - |
| 3200 mg | - | - | - |
| Note: Specific values were not provided in the source, but the maximum tolerated dose was determined to be 2400 mg. |
Multiple Ascending Dose (MAD) Study in Healthy Volunteers (7 days) [8]
| Dose (BID) | Cmax (µg/mL) | Tmax (hr) | T₁/₂ (hr) | AUCtau (µg·h/mL) |
| 400 mg | 5.62 | 0.60 | 1.56 | 7.79 |
| 800 mg | 11.15 | 1.04 | 1.58 | 19.46 |
| 1200 mg | 13.83 | 1.13 | 1.69 | 38.15 |
| 1600 mg | - | - | - | - |
Pharmacokinetics in Animal Models [2]
| Species | Dose (p.o., mg/kg) | AUC (mg·h/L) | Cmax (mg/L) | tmax (h) | Half-life (h) |
| Mouse | 30 | 48.28 | 24.45 | 0.5 | 1.11 |
| Rat | 10 | 16.24 | 4.03 | 1.17 | 1.13 |
Early Bactericidal Activity (EBA) in Pulmonary Tuberculosis Patients
A Phase 2a study evaluated the early bactericidal activity of this compound over 14 days in patients with newly diagnosed, smear-positive pulmonary tuberculosis.[9][10][11]
| Treatment Group | Mean Daily Decline in log-CFU/mL (± SD) |
| This compound 800 mg QD | 0.044 ± 0.016 |
| This compound 400 mg BID | 0.053 ± 0.017 |
| This compound 800 mg BID | 0.043 ± 0.016 |
| This compound 1200 mg QD | 0.019 ± 0.017 |
| Linezolid 600 mg BID | 0.154 ± 0.023 |
| HRZE (Standard Regimen) | 0.192 ± 0.028 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is typically assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
A detailed protocol for M. tuberculosis involves the following steps:
-
Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in sterile saline and adjusted to a 1.0 McFarland standard. This is further diluted 1:20 in Middlebrook 7H9 broth.[12]
-
Drug Dilution: this compound is serially diluted in 96-well plates containing Middlebrook 7H9 broth to achieve a range of final concentrations.[12]
-
Inoculation: 100 µL of the diluted bacterial inoculum is added to each well.[12]
-
Incubation: Plates are incubated at 37°C for 7 days.[12]
-
MIC Reading: After incubation, a resazurin-based indicator (e.g., alamarBlue) is added to each well, and the plates are incubated for an additional 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.[7][12]
In Vivo Efficacy in a Murine Systemic Infection Model
The in vivo efficacy of this compound can be evaluated in a murine model of systemic infection.
-
Animal Model: Immunocompetent mice (e.g., ICR) are used.
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen (e.g., S. aureus).[13]
-
Drug Administration: this compound is administered orally at various doses at specified time points post-infection (e.g., 1 and 4 hours).[13]
-
Endpoint: Mortality is monitored over a period of 7 days. The median effective dose (ED₅₀) is calculated.[13]
Conclusion
This compound (LCB01-0371) is a promising oxazolidinone antibiotic with potent activity against multidrug-resistant bacteria, including M. tuberculosis. Its distinct chemical structure contributes to a favorable pharmacokinetic and safety profile. The data presented in this technical guide underscore the potential of this compound as a valuable addition to the therapeutic arsenal for treating challenging bacterial infections. Further clinical development is ongoing to fully elucidate its efficacy and safety in various patient populations.
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H17FN4O3 | CID 44205191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DECODE- this compound Dose-Finding and Combination Development Trial | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Pharmacokinetic and Pharmacodynamic Modeling Analysis of this compound (LCB01-0371) in Adult Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics study of two tablet formulations of this compound, a novel oxazolidinone class antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and this compound Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate the safety, tolerability, pharmacokinetics and exposure-response relationship of different doses of this compound in combination with bedaquiline delamanid moxifloxacin in adult subjects with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delpazolid: An In-depth Technical Guide on its Early Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the antibacterial spectrum of Delpazolid (formerly LCB01-0371), a novel oxazolidinone antibiotic. This compound has demonstrated potent activity against a range of bacterial pathogens, particularly Gram-positive organisms and Mycobacterium tuberculosis. This document collates quantitative data from initial studies, details the experimental methodologies employed, and visualizes key workflows to support further research and development efforts.
Core Antibacterial Activity
This compound is a second-generation oxazolidinone analogue that, like other drugs in its class, inhibits bacterial protein synthesis.[1][2] Its mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein translation.[3] Early research highlighted its efficacy against multi-drug-resistant tuberculosis (MDR-TB) and its potential for improved safety and tolerability compared to linezolid.[1][2]
Quantitative Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound against various bacterial isolates as determined in early studies. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100 | 1 | 2 |
| Enterococcus faecalis | - | - | - | - |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | - |
| Streptococcus pneumoniae | - | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
Data sourced from multiple in vitro studies.[2][4][5]
Table 2: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain Type | No. of Isolates | This compound MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) |
| All M. tuberculosis | 240 | 0.5 | 0.25 |
| Multidrug-Resistant (MDR-TB) | 120 | 0.5 | 1.0 |
| Extensively Drug-Resistant (XDR-TB) | 120 | 1.0 | 0.25 |
This data is from a study comparing the in vitro activities of this compound and Linezolid against drug-resistant M. tuberculosis isolates in China.[6][7]
Table 3: In Vitro Activity of this compound against Nontuberculous Mycobacteria (NTM)
| Bacterial Species | No. of Isolates | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) |
| M. kansasii | 42 | 1 | 2 |
| M. avium | 41 | 32 | >32 |
| M. intracellulare | - | - | - |
This data is from a study comparing the in vitro activity of four oxazolidinones against slowly growing mycobacteria.[8][9]
Experimental Protocols
The following sections detail the methodologies used in the early in vitro studies to determine the antibacterial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in the tables were primarily determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Bacterial Strains : Clinical isolates of various bacteria were used. For M. tuberculosis studies, isolates were obtained from patients and cultured on appropriate media.[4][6]
-
Inoculum Preparation : A standardized inoculum of the test organism was prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Drug Dilution : this compound was serially diluted in cation-adjusted Mueller-Hinton broth (for most bacteria) or Middlebrook 7H9 broth (for mycobacteria) in 96-well microtiter plates.
-
Inoculation : The prepared bacterial suspension was added to each well of the microtiter plate containing the drug dilutions.
-
Incubation : The plates were incubated under appropriate conditions. For most bacteria, this was at 35-37°C for 16-20 hours. For slowly growing mycobacteria, incubation was extended.
-
MIC Reading : The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the organism.
Mechanism of Action: Protein Synthesis Inhibition
The antibacterial effect of this compound stems from its ability to inhibit protein synthesis in bacteria, a mechanism it shares with other oxazolidinones.[1]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Conclusion
Early research on this compound established its potent in vitro activity against a clinically important spectrum of bacteria, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The data indicates that this compound's efficacy is comparable or, in some cases, superior to that of linezolid against certain pathogens.[2][6] The well-defined mechanism of action, coupled with promising early safety and tolerability profiles, positioned this compound as a significant candidate for further development in the treatment of challenging bacterial infections.[1][10] Subsequent clinical trials have continued to evaluate its efficacy and safety in various patient populations.[11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and this compound Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Delpazolid's Effect on Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains. As a member of the oxazolidinone class, its mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a distinct pathway that confers activity against pathogens resistant to other antibiotic classes. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against key Gram-positive pathogens, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.
Introduction
The rise of antibiotic resistance among Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant challenge in clinical practice. The oxazolidinone class of antibiotics offers a critical therapeutic option due to its unique mechanism of action. This compound, a second-generation oxazolidinone, has been developed to provide a potent and safe therapeutic agent against these challenging infections.[1] This document serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, summarizing the current knowledge on this compound's activity against Gram-positive bacteria.
Mechanism of Action
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with messenger RNA and N-formylmethionyl-tRNA. This early-stage inhibition is a key differentiator from other protein synthesis inhibitors and is responsible for the lack of cross-resistance with other antibiotic classes.
Figure 1: Mechanism of Action of this compound.
In Vitro Activity
The in vitro activity of this compound has been evaluated against a range of clinically significant Gram-positive bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Quantitative Data Summary
The following tables summarize the available MIC data for this compound against key Gram-positive pathogens.
Table 1: this compound Activity against Staphylococcus aureus
| Organism (n) | Comparator | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) (100) | This compound | 1 | 2 |
| Linezolid | 1 | 2 | |
| Vancomycin | 1 | 1 | |
| Daptomycin | 1 | 1 |
Data sourced from a study on MRSA bloodstream isolates.[3]
Table 2: this compound Activity against Streptococcus pneumoniae
| Organism | Comparator | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 1 |
Data referenced in a comparative study.[2]
Note: Extensive peer-reviewed data on the MIC values of this compound against other significant Gram-positive pathogens such as Streptococcus pyogenes, Streptococcus agalactiae, and various species of Enterococcus are not widely available in the public domain at the time of this report.
Time-Kill Kinetics
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Specific quantitative data on the PAE of this compound is not currently available in the public literature. For context, the parent drug class, oxazolidinones, as exemplified by linezolid, typically exhibit a moderate PAE against Gram-positive cocci.[4] A study on linezolid demonstrated a PAE ranging from 0.5 to 2.4 hours at four times the MIC against various staphylococci and enterococci.[5]
Experimental Protocols
The following sections detail the standardized methodologies for key in vitro experiments used to characterize the activity of antibacterial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Broth Microdilution MIC Assay Workflow.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Detailed Steps:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared to a standardized concentration (typically ~5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.
-
Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) and a growth control (no antibiotic).
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating onto agar plates. The plates are incubated, and the resulting colonies are counted to determine the CFU/mL.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound and the growth control. Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.
Post-Antibiotic Effect (PAE) Assay
This assay measures the duration of growth suppression after brief exposure to an antimicrobial agent.
Detailed Steps:
-
Exposure: A standardized bacterial suspension in the logarithmic phase of growth is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.
-
Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the bacterial suspension in fresh, pre-warmed broth. This dilution reduces the antibiotic concentration to well below the MIC.
-
Monitoring of Regrowth: The number of viable bacteria in both the test and control cultures is determined at regular intervals (e.g., hourly) by plating serial dilutions.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal, and C is the corresponding time for the control culture.
Conclusion
This compound demonstrates potent in vitro activity against key Gram-positive pathogens, including strains resistant to other classes of antibiotics. Its efficacy against MRSA and Streptococcus pneumoniae is comparable or superior to that of linezolid.[2][3] The unique mechanism of action of this compound makes it a valuable agent in the fight against antimicrobial resistance. Further studies detailing its time-kill kinetics and post-antibiotic effect against a broader range of Gram-positive bacteria will provide a more complete understanding of its pharmacodynamic profile and further guide its clinical application. The standardized protocols outlined in this guide are essential for the continued evaluation of this compound and other novel antimicrobial agents.
References
- 1. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational studies on Delpazolid for MDR-TB
An In-depth Technical Guide to Investigational Studies of Delpazolid for Multidrug-Resistant Tuberculosis
Introduction
This compound (LCB01-0371) is a novel oxazolidinone antibiotic developed by LegoChem BioSciences, Inc. as a potential treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2][3] As a member of the oxazolidinone class, it shares a mechanism of action with linezolid, a drug recommended by the World Health Organization for treating drug-resistant TB.[4][5][6] However, the prolonged use of linezolid is often hampered by significant toxicities, including myelosuppression and peripheral neuropathy.[1][4][7] this compound was developed to offer a safer alternative while maintaining or improving efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[1][8] This guide provides a comprehensive overview of the preclinical and clinical investigations into this compound, focusing on its mechanism of action, efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.
Mechanism of Action
Similar to other oxazolidinones, this compound's primary antibacterial action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from many other antibiotic classes, which reduces the likelihood of cross-resistance.
A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as inhibition of the latter can lead to toxicity.[1] While this compound does show some inhibitory effects on human mitochondrial protein synthesis, similar to linezolid, it demonstrates superior activity in prokaryotic protein synthesis inhibition.[1] This suggests that lower doses of this compound might be sufficient for therapeutic effect, potentially reducing mitochondrial-related side effects.[1]
Preclinical Investigational Studies
In Vitro Activity
This compound has demonstrated potent in vitro activity against M. tuberculosis, including MDR and extensively drug-resistant (XDR) isolates. Compared to linezolid, it shows a similar minimum inhibitory concentration (MIC) but a significantly lower minimum bactericidal concentration (MBC) against the H37Rv reference strain.[1][3]
Table 1: In Vitro Activity of this compound vs. Linezolid against M. tuberculosis
| Strain / Isolate Type | Drug | MIC (µg/mL) | MBC (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |
|---|---|---|---|---|---|---|
| M. tuberculosis H37Rv | This compound | 0.25-0.5 | 1-2 | - | - | [3] |
| M. tuberculosis H37Rv | Linezolid | 0.25-0.5 | >8 | - | - | [3] |
| MDR-TB Isolates (China) | This compound | - | - | 0.5 | 0.8 | [1][8] |
| MDR-TB Isolates (China) | Linezolid | - | - | 1.0 | 6.7 | [1][8] |
| XDR-TB Isolates (China) | This compound | - | - | 1.0 | - | [1][8] |
| XDR-TB Isolates (China) | Linezolid | - | - | 0.25 | - |[1][8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90: MIC required to inhibit 90% of isolates.
Intracellular and Combination Activity
Studies using bone marrow-derived macrophages showed this compound had greater efficacy than linezolid at higher concentrations in inhibiting intracellular M. tuberculosis H37Rv.[1] Furthermore, in vitro time-kill kinetics assays revealed that this compound has partial synergism when combined with other anti-TB agents like clofazimine and bedaquiline.[1]
Experimental Protocols
-
In Vitro Susceptibility Testing: The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar Blue assay or broth microdilution methods with 7H9 broth.[8][10] Plates were incubated at 37°C and read after a specified period.
-
Time-Kill Kinetics Assay: To evaluate drug synergy, M. tuberculosis H37Rv cultures were exposed to individual drugs and combinations at various concentrations (e.g., based on their MIC).[1] The viability of the bacteria was assessed at different time points by counting colony-forming units (CFU).[1]
-
Intracellular Activity Assay: Bone marrow-derived macrophages were infected with M. tuberculosis H37Rv.[2] After infection, the cells were treated with this compound or a comparator drug at various concentrations. The intracellular bacterial load was determined by lysing the macrophages and plating the lysate to count CFUs.[2]
Clinical Development Pathway
This compound has progressed through several clinical trial phases to evaluate its safety, pharmacokinetics, and efficacy.
Clinical Trials and Human Studies
Phase 1 Studies
Phase 1 trials in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound.
-
Single-Ascending Dose (SAD) Study: Doses were escalated from 50 mg to 3200 mg.[1][2] The maximum tolerated dose was determined to be 2400 mg per day, with gastrointestinal adverse events noted at the 3200 mg dose.[1]
-
Multiple-Ascending Dose (MAD) Studies: These studies, lasting up to 21 days, showed good tolerability for doses up to 1200 mg twice daily.[10] Importantly, no myelosuppression, a key side effect of linezolid, was observed even after three weeks of repeated dosing.[1][2]
Table 2: Summary of Phase 1 Clinical Trial Findings
| Study Type | Duration | Dose Range | Key Findings | Reference |
|---|---|---|---|---|
| Single-Ascending Dose (SAD) | Single Dose | 50 mg - 3200 mg | Max tolerated dose: 2400 mg. Mild AEs up to 2400 mg; GI AEs at 3200 mg. | [1][10] |
| Multiple-Ascending Dose (MAD) | 7 days | 400 mg - 1600 mg BID | Good tolerability up to 1200 mg BID with mild AEs. | [10] |
| Multiple-Ascending Dose (MAD) | 21 days | 800 mg or 1200 mg BID | No evidence of myelosuppression. Higher incidence of GI AEs at 1200 mg BID. |[10] |
Phase 2a Early Bactericidal Activity (EBA) Study
This study (NCT02836483) evaluated the bactericidal activity of this compound monotherapy over 14 days in 79 patients with newly diagnosed, smear-positive pulmonary TB.[11][12][13]
-
Experimental Protocol: Patients were randomized into several arms receiving different this compound doses or active controls (standard HRZE regimen or linezolid).[11][12] The primary endpoint was the average daily decline in log-transformed bacterial load (CFU/mL) in sputum.[11][12]
Table 3: EBA Study (Days 0-14) Results
| Treatment Group | Dosing Schedule | Average Daily Decline in log-CFU (± SE) | Reference |
|---|---|---|---|
| This compound | 800 mg QD | 0.044 ± 0.016 | [11][12] |
| This compound | 400 mg BID | 0.053 ± 0.017 | [11][12] |
| This compound | 800 mg BID | 0.043 ± 0.016 | [11][12] |
| This compound | 1200 mg QD | 0.019 ± 0.017 | [11][12] |
| Linezolid (Control) | 600 mg BID | 0.154 ± 0.023 | [11][12][14] |
| HRZE (Control) | Standard | 0.192 ± 0.028 | [11][12][14] |
QD: Once daily; BID: Twice daily; HRZE: Isoniazid, Rifampin, Pyrazinamide, Ethambutol.
Phase 2b Dose-Finding Study (PanACEA-DECODE)
The DECODE study (NCT04550832) was a randomized, open-label trial designed to find the optimal dose of this compound and evaluate its safety and efficacy in combination with bedaquiline, delamanid, and moxifloxacin over 16 weeks in patients with drug-sensitive pulmonary TB.[7][15][16][17]
-
Experimental Protocol: 76 adult patients from Tanzania and South Africa were randomized to one of five arms: a control group receiving no this compound, and four groups receiving this compound at 400 mg QD, 800 mg QD, 1200 mg QD, or 800 mg BID, all in combination with the background regimen.[6][16] The study involved intensive pharmacokinetic (PK) sampling and weekly sputum collection to measure the change in mycobacterial load over time, quantified by time to positivity (TTP) in a mycobacterial growth incubator tube (MGIT) system.[4][5]
Table 4: DECODE Study (Phase 2b) Design
| Arm | This compound Dose | Background Regimen | Number of Participants (planned) |
|---|---|---|---|
| 1 (D0) | 0 mg (Control) | Bedaquiline + Delamanid + Moxifloxacin | 15 |
| 2 (D400) | 400 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |
| 3 (D800) | 800 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |
| 4 (D1200) | 1200 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |
| 5 (D800BD) | 800 mg BID | Bedaquiline + Delamanid + Moxifloxacin | 15 |
The results from this trial indicated that a 1200 mg once-daily dose was safe and effective, with PK-PD modeling suggesting this dose would result in exposures with maximum efficacy.[15][16] This dose is considered promising for replacing linezolid in future TB treatment regimens.[15]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Population PK-PD modeling has been crucial in understanding this compound's behavior and optimizing its dosage.
-
Pharmacokinetics: Data from 60 patients in the DECODE study showed that this compound's pharmacokinetics are well-described by a two-compartment model with first-order absorption and elimination.[4][5] The clearance was estimated to be 38.1 L/h for a fat-free mass of 58kg.[4] Bioavailability was found to be approximately 54% higher in women than in men.[6]
Table 5: Median AUC0-24h by Dose (from DECODE Study)
| This compound Dose | Median AUC0-24 (mg·h/L) | Reference |
|---|---|---|
| 400 mg QD | 10.1 - 10.2 | [4][6] |
| 800 mg QD | 28.3 - 28.6 | [4][6] |
| 1200 mg QD | 44.7 - 47.0 | [4][6] |
| 800 mg BID | 68.1 - 68.5 |[4][6] |
-
Pharmacodynamics: A PK-PD model using TTP data showed a linear effect of this compound's AUC0-24 up to 50 mg·h/L on the rate of bacterial killing.[4] The median AUC observed with the 1200 mg QD dose (47.0 mg·h/L) was close to the exposure level estimated to produce the maximal effect, supporting this dose for further development.[4][16]
Safety and Tolerability Profile
Across Phase 1 and 2 trials, this compound has demonstrated a favorable safety profile, particularly concerning the severe adverse effects associated with linezolid.
-
Phase 1: The most common adverse events were mild and included nausea, dizziness, and headache.[10] GI-related events were observed at the highest doses.[1]
-
Phase 2a: Three serious adverse events (SAEs) were reported across all study arms (this compound, HRZE, and linezolid), but none were assessed as being related to the study drugs.[11][12][14]
-
Phase 2b: The 1200 mg once-daily dose was found to be safe with minimal side effects, raising the prospect that this compound could avert the long-term toxicities of linezolid.[15][16]
Conclusion
Investigational studies on this compound have established it as a promising candidate for the treatment of MDR-TB. It exhibits potent in vitro and early bactericidal activity against M. tuberculosis.[1][11] Clinical trials have demonstrated a favorable safety profile, notably the absence of myelosuppression, and have identified a 1200 mg once-daily dose that appears to maximize efficacy with good tolerability.[1][15][16] As this compound moves into later-stage clinical trials, it holds the potential to become a cornerstone of safer, more effective, and potentially shorter treatment regimens for multidrug-resistant tuberculosis.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 5. page-meeting.org [page-meeting.org]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate the safety, tolerability, pharmacokinetics and exposure-response relationship of different doses of this compound in combination with bedaquiline delamanid moxifloxacin in adult subjects with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Promising new treatments for drug-resistant tuberculosis - Study confirms safety and efficacy of two new drugs - Radboudumc [radboudumc.nl]
- 16. This compound in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-DECODE-01): a prospective, randomised, open-label, phase 2b, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Delpazolid: A Novel Oxazolidinone for the Treatment of Tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating significant potential as a therapeutic agent against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Developed by LegoChem Biosciences, Inc., this compound exhibits a potent mechanism of action, favorable pharmacokinetic properties, and a promising safety profile compared to existing treatments like linezolid.[1][4][5] This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts in the field of tuberculosis therapeutics.
Introduction
Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel, effective, and safer treatment regimens. The oxazolidinone class of antibiotics has emerged as a critical component in the management of drug-resistant TB.[6] Linezolid, the first clinically approved oxazolidinone, has demonstrated efficacy but is associated with significant dose- and duration-dependent toxicities, including myelosuppression and neuropathy, which can limit its long-term use.[1][7] this compound, a second-generation oxazolidinone, has been engineered to overcome these limitations, offering the potential for a wider therapeutic window and improved patient outcomes.[1][7][8]
Mechanism of Action
Similar to other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from other antibiotic classes, making it effective against bacterial strains resistant to other agents. While it shares this mechanism with linezolid, preclinical studies suggest that this compound may have a differential affinity or interaction with the ribosomal target, contributing to its potent activity against M. tuberculosis.[1]
A critical aspect of oxazolidinone activity is its potential to also inhibit mitochondrial protein synthesis in eukaryotes, which is believed to be the primary cause of the associated toxicities.[1] this compound has been designed to have a more favorable selectivity for bacterial ribosomes over mitochondrial ribosomes, which may explain its improved safety profile observed in clinical trials.[10]
Preclinical Evaluation
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR isolates.[2][3] Comparative studies have shown that its minimum inhibitory concentrations (MICs) are comparable, and in some cases superior, to those of linezolid.[2][3]
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 0.125 - 0.5 | 0.25 - 1.0 | [1] |
| MDR-TB Isolates (China) | MIC₅₀: 0.25, MIC₉₀: 0.5 | MIC₅₀: 0.5, MIC₉₀: 1.0 | [2] |
| XDR-TB Isolates (China) | MIC₅₀: 0.25, MIC₉₀: 1.0 | MIC₅₀: 0.5, MIC₉₀: 1.0 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method, a standard assay for assessing the in vitro activity of anti-tuberculosis agents.
Protocol:
-
Preparation of Drug Solutions: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial twofold dilutions are then prepared in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared from a fresh culture and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The prepared microtiter plates, containing the drug dilutions and bacterial inoculum, are incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in both healthy volunteers and patients with pulmonary tuberculosis.
Phase 1 Studies
Phase 1 trials in healthy volunteers demonstrated that this compound is generally safe and well-tolerated.[1] Single and multiple ascending dose studies showed a dose-proportional pharmacokinetic profile with no significant accumulation.[1][11] Notably, these studies reported a lower incidence of adverse events, particularly myelosuppression, compared to what has been historically observed with linezolid.[1]
Table 2: Summary of this compound Phase 1 Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Bioavailability | ~99% | 800 mg Oral | [1] |
| Protein Binding (human) | 37% | [1] | |
| Tmax | ~1 hour | Oral Administration | [6] |
| Half-life (t₁/₂) | 1.64 hours | 800 mg Oral | [6] |
| Maximum Tolerated Dose | 2400 mg/day | [1] |
Phase 2 Studies
Phase 2a studies focused on the early bactericidal activity (EBA) of this compound in patients with drug-susceptible pulmonary tuberculosis.[1][10][11][12] These trials provided evidence of this compound's in vivo antimycobacterial activity. A subsequent Phase 2b dose-finding trial (PanACEA-DECODE-01) evaluated different doses of this compound in combination with bedaquiline, delamanid, and moxifloxacin.[7][8][13] This study identified a 1200 mg once-daily dose as having the optimal efficacy and safety profile.[8][13]
Table 3: Early Bactericidal Activity of this compound (14-Day Monotherapy)
| This compound Dose | Mean Daily Decline in log CFU/mL | Reference |
| 800 mg once daily | 0.044 ± 0.016 | [10][12] |
| 400 mg twice daily | 0.053 ± 0.017 | [10][12] |
| 800 mg twice daily | 0.043 ± 0.016 | [10][12] |
| 1200 mg once daily | 0.019 ± 0.017 | [10][12] |
| Control (HRZE) | 0.192 ± 0.028 | [12] |
| Control (Linezolid 600 mg BID) | 0.154 ± 0.023 | [12] |
Table 4: PanACEA-DECODE-01 Phase 2b Trial Design
| Arm | Treatment | Number of Patients |
| D0 | Bedaquiline + Delamanid + Moxifloxacin | 15 |
| D400 | This compound 400 mg QD + BDM | 15 |
| D800 | This compound 800 mg QD + BDM | 15 |
| D1200 | This compound 1200 mg QD + BDM | 16 |
| D800BD | This compound 800 mg BID + BDM | 15 |
BDM: Bedaquiline, Delamanid, Moxifloxacin; QD: once daily; BID: twice daily
Experimental Protocol: Early Bactericidal Activity (EBA) Trial
EBA trials are designed to assess the early in vivo antimycobacterial activity of a new drug over the initial days of treatment.
Protocol:
-
Patient Recruitment: Patients with newly diagnosed, smear-positive, uncomplicated pulmonary tuberculosis are enrolled.
-
Randomization: Participants are randomized to receive different doses of this compound monotherapy or a standard-of-care control regimen (e.g., HRZE).
-
Sputum Collection: Sputum samples are collected at baseline and at specified time points during the first 14 days of treatment.
-
Bacteriological Analysis: The concentration of viable M. tuberculosis in the sputum is quantified, typically by determining the colony-forming units (CFU) on solid media (e.g., 7H11 agar) or by time to positivity in a liquid culture system (e.g., MGIT).
-
EBA Calculation: The EBA is calculated as the mean daily rate of decline in the log₁₀ CFU/mL of sputum.
Combination Therapy
The future of this compound in tuberculosis treatment lies in its use as part of a combination regimen to prevent the emergence of drug resistance and enhance therapeutic efficacy. In vitro studies have shown partial synergism between this compound and other anti-TB drugs, including clofazimine, bedaquiline, and pyrazinamide.[1] The PanACEA-DECODE-01 trial provided valuable insights into the contribution of this compound to a multidrug regimen.[13]
Safety and Tolerability
A key advantage of this compound appears to be its improved safety profile compared to linezolid.[1][7][8] Clinical trials have reported a lower incidence of myelosuppression and neuropathy.[1] The maximum tolerated dose has been determined to be 2400 mg per day, with gastrointestinal side effects being the dose-limiting toxicity.[1]
Conclusion
This compound is a promising new anti-tuberculosis agent with the potential to address some of the key limitations of current therapies for drug-resistant tuberculosis. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and improved safety make it a valuable candidate for inclusion in future treatment regimens. Further large-scale clinical trials are warranted to confirm its efficacy and safety in diverse patient populations and to optimize its use in combination with other anti-TB drugs.[7][14] The continued development of this compound represents a significant step forward in the global effort to combat tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound for the Treatment of Tuberculosis [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising alternative drugs for TB treatment identified in clinical studies - EDCTP [edctp.org]
- 8. news-medical.net [news-medical.net]
- 9. Portico [access.portico.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-DECODE-01): a prospective, randomised, open-label, phase 2b, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical trials reveal promising alternatives to high-toxicity tuberculosis drug – Open Source Pharma Foundation [magazine.ospfound.org]
Delpazolid: A Pharmacokinetic Deep Dive for the Drug Development Professional
An In-depth Technical Guide to the Core Pharmacokinetic Properties of Delpazolid (LCB01-0371), a Novel Oxazolidinone Antibiotic
Introduction
This compound (also known as LCB01-0371) is a next-generation oxazolidinone antibiotic currently under development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and notably, Mycobacterium tuberculosis.[1] As a successor to linezolid, this compound has been engineered to offer an improved safety profile, particularly concerning the myelosuppression often associated with long-term linezolid use.[1][2] This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its antibacterial effect through the inhibition of bacterial protein synthesis.[1] Similar to other oxazolidinones, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[3] This mechanism is distinct from many other antibiotic classes, which contributes to its effectiveness against resistant strains.
References
Delpazolid's Interaction with Bacterial Ribosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As with other members of the oxazolidinone class, this compound's mechanism of action involves the targeted inhibition of bacterial protein synthesis. This guide provides a detailed technical overview of this compound's interaction with the bacterial ribosome, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its molecular mechanism and associated pathways.
Core Mechanism of Action: Inhibition of Translation Initiation
This compound exerts its bacteriostatic effect by inhibiting the initiation phase of protein synthesis.[3][4] This process is highly specific to bacterial 70S ribosomes, contributing to its favorable safety profile.[1]
The key steps in this compound's mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the large 50S ribosomal subunit.[5] Structural and biochemical studies have pinpointed its binding site within Domain V of the 23S rRNA, a critical component of the peptidyl transferase center (PTC).[3][6] The PTC is the active site of the ribosome, responsible for catalyzing peptide bond formation.
-
Interference with A-Site tRNA Placement: By occupying this specific site within the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site (acceptor site).[6][7]
-
Prevention of the Initiation Complex Formation: The proper placement of the initiator fMet-tRNA is a prerequisite for the formation of the 70S initiation complex, which consists of the ribosome, mRNA, and initiator tRNA.[8][9] this compound's interference prevents the stable formation of this ternary complex, effectively halting protein synthesis before it can begin.[4][8]
The following diagram illustrates this inhibitory pathway:
Quantitative Data: In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. Its efficacy is often compared to Linezolid, the first clinically approved oxazolidinone.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Linezolid
| Organism | Strain Type | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| M. tuberculosis | MDR-TB (MIC90) | 0.5 | 1.0 | [10] |
| M. tuberculosis | XDR-TB (MIC90) | 1.0 | 0.25 | [10] |
| S. aureus | MRSA (MIC50) | 1.0 | 1.0 | [11] |
| S. aureus | MRSA (MIC90) | 2.0 | 2.0 | [11] |
| S. pneumoniae | - (MIC90) | 1.0 | - | [10] |
| M. abscessus | - (MIC90) | 16 | 32 | [12] |
| M. avium complex | - (MIC90) | 32 | 32 | [12] |
MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis; MRSA: Methicillin-Resistant Staphylococcus aureus; MIC50/MIC90: Concentration inhibiting 50%/90% of isolates.
Mechanisms of Resistance
Resistance to oxazolidinones, including this compound, primarily arises from modifications at the drug's binding site on the ribosome. This prevents the antibiotic from effectively inhibiting protein synthesis.
-
Mutations in 23S rRNA: The most common resistance mechanism involves point mutations in the gene encoding the 23S rRNA, specifically within the central loop of Domain V.[10] These mutations alter the conformation of the binding pocket, reducing the affinity of this compound for its target.
-
Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, can also confer resistance.[10] Interestingly, some mutations in the L4 protein have been shown to decrease susceptibility to Linezolid but not to this compound, suggesting subtle differences in their binding interactions.[10]
Detailed Experimental Protocols
The following protocols are representative methodologies used to characterize the interaction of oxazolidinones like this compound with bacterial ribosomes.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or appropriate broth for the target organism) to achieve a range of final concentrations (e.g., 0.015 to 32 µg/mL).[11]
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[11]
-
Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system.
-
Preparation of S30 Extract: Prepare a crude cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a buffer system (e.g., HEPES, MgCl2, NH4Cl), an energy source (ATP, GTP), amino acids, and a template mRNA (e.g., phage MS2 RNA). One of the amino acids (e.g., Leucine or Methionine) should be radiolabeled (e.g., 14C or 35S).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). Collect the precipitate on a filter and quantify the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: The amount of radioactivity is proportional to the level of protein synthesis. Plot the percentage of inhibition against the this compound concentration to determine the 50% inhibitory concentration (IC50).
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol is used to obtain high-resolution structural information of the this compound-ribosome complex.
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a relevant bacterial species (e.g., S. aureus or M. tuberculosis).[6]
-
Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound (e.g., ~10 µM final concentration) to ensure saturation of the binding sites. The incubation is typically performed at 37°C for a short period (e.g., 15 minutes) followed by cooling on ice.[6]
-
Grid Preparation and Vitrification: Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane. This process, known as vitrification, traps the complexes in a near-native state.
-
Data Collection: Image the vitrified sample using a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of images (micrographs) of the randomly oriented particles.
-
Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, cryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the this compound-bound ribosome.
-
Model Building and Analysis: Build an atomic model of the ribosome and the bound this compound into the electron density map. Analyze the model to identify specific contact points and understand the structural basis of the interaction.
Conclusion
This compound represents a significant development in the oxazolidinone class of antibiotics. Its potent inhibition of bacterial protein synthesis, achieved by binding to a critical site on the 50S ribosomal subunit and preventing the formation of the translation initiation complex, makes it a promising candidate for treating challenging Gram-positive infections. Understanding the precise molecular interactions, quantitative efficacy, and mechanisms of resistance is crucial for its continued development and strategic clinical deployment. The methodologies outlined in this guide provide a framework for the ongoing investigation and characterization of this compound and future ribosome-targeting antibiotics.
References
- 1. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Use of E. coli S-30 Extracts | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Susceptibility of Mycobacterium tuberculosis to Delpazolid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Delpazolid against Mycobacterium tuberculosis. This compound is a novel oxazolidinone antibiotic that has shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[1][2][3] Accurate and standardized susceptibility testing is crucial for its clinical development and for guiding appropriate patient treatment.
This compound, like other oxazolidinones, functions by inhibiting the initiation of protein synthesis in bacteria.[4] It has demonstrated comparable or superior in vitro activity against various Gram-positive bacteria, including M. tuberculosis, when compared to linezolid.[1][3] Notably, this compound may be more effective against certain linezolid-resistant strains, suggesting it may have a distinct interaction with the ribosomal binding site.[2][5]
The recommended methodology for determining the MIC of antitubercular agents for M. tuberculosis complex is the broth microdilution method.[6][7][8] This document outlines a detailed protocol based on established guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[6][7][9][10][11]
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against various M. tuberculosis strains. These values are essential for interpreting test results and for monitoring the emergence of resistance.
| Strain Type | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Notes |
| M. tuberculosis H37Rv | ~0.5 | Not widely reported | Not widely reported | Similar to linezolid.[1][4] |
| Drug-Susceptible TB | Not widely reported | Not widely reported | Not widely reported | |
| Multidrug-Resistant TB (MDR-TB) | Not specified | Not specified | 0.25 - 0.5 | This compound has shown lower resistance rates compared to linezolid in some studies.[1][2] |
| Extensively Drug-Resistant TB (XDR-TB) | Not specified | Not specified | 1.0 | [1][2] |
| Proposed Epidemiological Cutoff (ECOFF) Value | ≤ 2.0 | Strains with MICs above this value may harbor resistance mechanisms.[2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution protocol for determining the this compound MIC against M. tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
Application Notes and Protocols for In Vitro Time-Kill Assay of Delpazolid Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent activity against a range of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action, similar to other oxazolidinones, involves the inhibition of bacterial protein synthesis.[1] The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce treatment duration, and minimize the emergence of resistant strains.
Time-kill assays are a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. When applied to combination therapies, these assays can reveal synergistic, additive, indifferent, or antagonistic interactions between two or more drugs. This document provides detailed protocols for evaluating the synergistic potential of this compound in combination with other antimicrobial agents using checkerboard and time-kill methodologies.
Principle of Synergy Assessment
The interaction between two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Following the initial synergy screening with a checkerboard assay, a time-kill assay provides a dynamic view of the bactericidal activity of the combination over a specified period. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.
Data Presentation
The following tables summarize representative data from in vitro synergy and time-kill assays involving this compound in combination with Bedaquiline and Clofazimine against Mycobacterium tuberculosis H37Rv.
Table 1: Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration (FIC) Index of this compound Combinations against M. tuberculosis H37Rv
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction Interpretation |
| This compound | 0.25 | - | - | - |
| Bedaquiline | 0.06 | - | - | - |
| Clofazimine | 0.125 | - | - | - |
| This compound + Bedaquiline | - | 0.125 (this compound)0.03 (Bedaquiline) | 1.0 | Additive |
| This compound + Clofazimine | - | 0.125 (this compound)0.0625 (Clofazimine) | 1.0 | Additive |
Note: The FIC index shown is an example of an additive interaction. Synergistic interactions (FIC index ≤ 0.5) would warrant further investigation with time-kill assays.
Table 2: Time-Kill Assay of this compound in Combination with Bedaquiline against M. tuberculosis H37Rv
| Treatment (Concentration) | Day 0 (log10 CFU/mL) | Day 3 (log10 CFU/mL) | Day 7 (log10 CFU/mL) | Day 14 (log10 CFU/mL) |
| Growth Control | 5.0 | 6.5 | 7.8 | 8.5 |
| This compound (0.25 µg/mL) | 5.0 | 4.2 | 3.5 | 3.8 (regrowth) |
| Bedaquiline (0.06 µg/mL) | 5.0 | 4.0 | 3.2 | 3.5 (regrowth) |
| This compound (0.125 µg/mL) + Bedaquiline (0.03 µg/mL) | 5.0 | 3.1 | 2.0 | <2.0 |
Table 3: Time-Kill Assay of this compound in Combination with Clofazimine against M. tuberculosis H37Rv
| Treatment (Concentration) | Day 0 (log10 CFU/mL) | Day 3 (log10 CFU/mL) | Day 7 (log10 CFU/mL) | Day 14 (log10 CFU/mL) |
| Growth Control | 5.0 | 6.5 | 7.8 | 8.5 |
| This compound (0.25 µg/mL) | 5.0 | 4.2 | 3.5 | 3.8 (regrowth) |
| Clofazimine (0.125 µg/mL) | 5.0 | 4.5 | 3.8 | 4.2 (regrowth) |
| This compound (0.125 µg/mL) + Clofazimine (0.0625 µg/mL) | 5.0 | 3.5 | 2.4 | <2.0 |
Note: Data in Tables 2 and 3 are representative and based on graphical data from published studies.[1] The combination therapies show a sustained reduction in bacterial load without the regrowth seen with monotherapy, indicating a synergistic or enhanced bactericidal effect.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Assessment
This protocol is used to determine the MIC of this compound in combination with another antimicrobial agent and to calculate the FIC index.
Materials:
-
This compound powder
-
Combination drug powder (e.g., Bedaquiline, Clofazimine)
-
Appropriate solvent for each drug (e.g., DMSO)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug in a suitable solvent. Perform serial dilutions of each drug in Middlebrook 7H9 broth in separate 96-well plates.
-
Checkerboard Plate Setup: In a new 96-well plate, add 50 µL of Middlebrook 7H9 broth to each well. Transfer 50 µL of each dilution of this compound along the x-axis and 50 µL of each dilution of the combination drug along the y-axis. This creates a matrix of drug combinations.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: Determine the MIC of each drug alone and in combination as the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index for each well showing no growth using the formula provided in the "Principle of Synergy Assessment" section.
Protocol 2: In Vitro Time-Kill Assay
This protocol evaluates the bactericidal activity of this compound alone and in combination with another agent over time.
Materials:
-
This compound and combination drug solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with OADC and Tween 80
-
Sterile culture tubes
-
Middlebrook 7H10 agar plates
-
Serial dilution tubes with sterile saline or broth
Methodology:
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv as described in the checkerboard assay protocol, with a target starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes.
-
Assay Setup: Prepare culture tubes with Middlebrook 7H9 broth containing this compound alone, the combination drug alone, and the combination of both drugs at the desired concentrations (e.g., 0.5x MIC of each). Include a growth control tube with no drug.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time Point Sampling: At specified time points (e.g., 0, 3, 7, and 14 days), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or broth. Plate a specific volume of each dilution onto Middlebrook 7H10 agar plates.
-
Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition to generate time-kill curves.
Visualizations
Caption: Experimental workflow for the in vitro time-kill assay.
Caption: Interpretation of combination effects based on the FIC Index.
References
Application Notes and Protocols for Assessing the Intracellular Activity of Delpazolid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the intracellular activity of Delpazolid, a novel oxazolidinone antibiotic. The focus is on macrophage infection models, which are crucial for evaluating the efficacy of drugs against intracellular pathogens such as Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).
Introduction
This compound is an oxazolidinone antibiotic with demonstrated activity against a range of Gram-positive bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[1][2][3] A critical aspect of its preclinical evaluation is the assessment of its ability to penetrate host cells and eliminate intracellular pathogens. Macrophages are primary host cells for mycobacteria, making in vitro macrophage infection models essential for determining the intracellular bactericidal or bacteriostatic activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and intracellular activity of this compound against various mycobacterial species.
Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| M. tuberculosis H37Rv | 0.5 | >16 (Linezolid: >16) |
| MDR-TB (MIC90) | 0.25 | Not Reported |
| XDR-TB (MIC90) | 1 | Not Reported |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90: MIC required to inhibit 90% of isolates. Data compiled from[1][2].
Table 2: Intracellular Activity of this compound Against Mycobacterium tuberculosis in Macrophages
| Macrophage Type | Pathogen | This compound Concentration (µg/mL) | Observation | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | M. tuberculosis H37Rv | Low Concentrations | Efficacy similar to Linezolid | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | M. tuberculosis H37Rv | High Concentrations | Greater efficacy than Linezolid | [1] |
Table 3: In Vitro Activity of this compound Against Nontuberculous Mycobacteria (NTM)
| NTM Species | MIC90 (µg/mL) |
| M. avium | Similar to Linezolid |
| M. abscessus | Similar to Linezolid |
| M. fortuitum | Similar to Linezolid |
| M. kansasii | Similar to Linezolid |
| M. chelonae | Similar to Linezolid |
Data compiled from[1].
Experimental Protocols
Protocol 1: Assessment of this compound's Intracellular Activity in THP-1 Macrophages
This protocol details the differentiation of THP-1 human monocytic cells into macrophages, followed by infection with Mycobacterium tuberculosis and subsequent treatment with this compound to determine its intracellular efficacy via a Colony Forming Unit (CFU) assay.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with ADC supplement
-
Middlebrook 7H10 or 7H11 agar with OADC supplement
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water with 0.05% Tween 80 or 0.05% SDS
-
This compound stock solution
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well in fresh medium containing 20-50 ng/mL PMA.
-
Incubate for 24-48 hours to allow for adherence and differentiation into macrophage-like cells.
-
After incubation, wash the cells twice with warm PBS to remove PMA and non-adherent cells. Add fresh, antibiotic-free medium and rest the cells for 24 hours before infection.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Declump the bacterial suspension by passing it through a 27-gauge needle 5-10 times or by gentle sonication.
-
Adjust the bacterial suspension to a desired concentration (e.g., McFarland standard 1) in RPMI-1640 medium without antibiotics.
-
-
Macrophage Infection:
-
Infect the differentiated THP-1 macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours at 37°C in 5% CO2 to allow for phagocytosis.
-
After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing a low concentration of an aminoglycoside (e.g., 20 µg/mL amikacin or 50 µg/mL gentamicin) and incubate for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again three times with warm PBS. This is your time zero (T0) point.
-
-
This compound Treatment:
-
Add fresh RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1x, 1x, 10x MIC) to the infected macrophages. Include a no-drug control.
-
Incubate the plates at 37°C in 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).
-
-
Enumeration of Intracellular Bacteria (CFU Assay):
-
At each time point, wash the cells with warm PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 or 0.05% SDS to each well and incubating for 10-15 minutes at room temperature.
-
Scrape the wells to ensure complete lysis and collect the lysate.
-
Prepare serial 10-fold dilutions of the lysate in sterile PBS with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
-
Data Analysis: Calculate the log10 CFU reduction for each this compound concentration compared to the no-drug control at each time point.
Workflow Diagram:
Protocol 2: Assessment of this compound's Intracellular Activity in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of murine bone marrow cells, differentiation into macrophages, and subsequent infection to evaluate this compound's intracellular efficacy.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM or RPMI-1640 medium
-
FBS
-
L929-cell conditioned medium or recombinant M-CSF
-
Penicillin-Streptomycin solution
-
ACK lysis buffer (optional)
-
All materials listed in Protocol 1 for mycobacterial culture, infection, and CFU assay.
Procedure:
-
Isolation and Culture of Bone Marrow Cells:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the marrow with a syringe containing sterile PBS or culture medium into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, and if necessary, lyse red blood cells with ACK buffer.
-
-
Differentiation of BMDMs:
-
Resuspend the bone marrow cells in BMDM differentiation medium (DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in 5% CO2.
-
On day 3, add fresh differentiation medium.
-
By day 7, the cells will have differentiated into a homogenous population of adherent macrophages.
-
-
Infection and this compound Treatment:
-
Harvest the BMDMs by gentle scraping or using a cell lifter.
-
Seed the BMDMs into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Follow steps 2-5 from Protocol 1 for mycobacterial inoculum preparation, macrophage infection, this compound treatment, and CFU enumeration.
-
Workflow Diagram:
Advanced Methodologies
For a more in-depth analysis of this compound's intracellular activity, consider the following advanced techniques:
Fluorescence Microscopy
-
Principle: Use fluorescently labeled mycobacteria (e.g., expressing GFP or stained with auramine-rhodamine) to visualize and quantify intracellular bacteria within macrophages. This method can provide information on the number of infected cells and the bacterial load per cell.
-
Workflow:
-
Infect macrophages with fluorescent bacteria.
-
Treat with this compound as described in the protocols above.
-
At desired time points, fix the cells.
-
Stain the macrophage nuclei (e.g., with DAPI) and cytoskeleton (e.g., with phalloidin).
-
Image the cells using a fluorescence microscope.
-
Use image analysis software to quantify the number of intracellular bacteria.
-
Flow Cytometry
-
Principle: This high-throughput method can be used to quantify the percentage of infected cells and assess bacterial viability using fluorescent dyes.
-
Workflow:
-
Infect macrophages with fluorescently labeled bacteria.
-
Treat with this compound.
-
At each time point, detach the cells and stain with a viability dye (e.g., propidium iodide) that only enters cells with compromised membranes.
-
Analyze the cell suspension by flow cytometry to determine the percentage of infected cells and the viability of the intracellular bacteria.
-
Signaling Pathway Visualization:
This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is distinct from many other antibiotics and is crucial for its efficacy against resistant strains.
References
Application Notes and Protocols for Testing Delpazolid Efficacy in Tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating promising activity against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains.[1][2] As with other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[3][4] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development pipeline. These studies provide essential data on the compound's bactericidal activity, optimal dosing regimens, and potential for combination therapy.
This document provides detailed application notes and protocols for utilizing murine models to assess the in vivo efficacy of this compound against Mycobacterium tuberculosis. The protocols outlined below are based on established methodologies for anti-tuberculosis drug testing in mice.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting the initiation of protein synthesis in Mycobacterium tuberculosis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation of messenger RNA (mRNA) into proteins.[3][5] This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.
Animal Models for Efficacy Testing
Murine models are the most frequently utilized preclinical models for evaluating the efficacy of new anti-tuberculosis drugs due to their cost-effectiveness, ease of handling, and the availability of well-characterized inbred strains.[6] Commonly used strains include BALB/c and C57BL/6 mice. These models can be adapted to represent different stages of tuberculosis infection, such as acute and chronic phases.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo efficacy data for this compound against mycobacteria.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | M. tuberculosis H37Rv | MDR/XDR-TB Isolates (MIC₉₀) |
| Minimum Inhibitory Concentration (MIC) | Similar to linezolid | 0.25 - 1 µg/mL |
| Minimum Bactericidal Concentration (MBC) | >4-fold lower than linezolid | Not widely reported |
Source:[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Mycobacterial Infection *
| Animal Model | Mycobacterial Strain | Treatment Regimen | Efficacy Readout | Results |
| C57BL/6 Mice | M. abscessus | This compound 100 mg/kg, daily | Bacterial load in lungs | Greater efficacy than clarithromycin at 200 mg/kg |
Note: This data is for M. abscessus, a non-tuberculous mycobacterium. Specific quantitative data for the efficacy of this compound against* M. tuberculosis in murine models from peer-reviewed publications is limited. The protocol below is based on this study and standard TB drug testing protocols.
Experimental Protocols
Protocol 1: Murine Model of Acute Tuberculosis Infection and this compound Efficacy Assessment
This protocol describes the establishment of an acute Mycobacterium tuberculosis infection in mice and subsequent evaluation of this compound's efficacy.
1. Materials and Reagents:
-
This compound (LCB01-0371)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H11 agar supplemented with 10% OADC
-
Phosphate-buffered saline (PBS)
-
Sterile saline with 0.05% Tween 80
-
6- to 8-week-old female BALB/c or C57BL/6 mice
2. Experimental Workflow:
3. Detailed Methodology:
-
Infection:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Infect mice via a low-dose aerosol exposure system to deliver approximately 100-200 bacilli per mouse lung.
-
On day 1 post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial implantation in the lungs by plating lung homogenates on 7H11 agar.
-
-
Treatment:
-
Randomize the remaining mice into treatment and control groups.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
Beginning at a set time post-infection (e.g., 14 days for a chronic model), administer this compound or vehicle control to the respective groups daily via oral gavage for a specified duration (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates in PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Express the data as log₁₀ CFU per organ and compare the bacterial loads between the this compound-treated and control groups.
-
Protocol 2: Intracellular Activity of this compound in Macrophages
This protocol assesses the ability of this compound to kill M. tuberculosis residing within macrophages.
1. Materials and Reagents:
-
Bone marrow-derived macrophages (BMDMs) from mice
-
Mycobacterium tuberculosis H37Rv strain
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., 0.1% saponin in PBS)
2. Experimental Workflow:
3. Detailed Methodology:
-
Macrophage Infection:
-
Harvest and culture BMDMs in appropriate cell culture plates.
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for a few hours.
-
Wash the cells extensively with PBS to remove extracellular bacteria.
-
-
Drug Treatment and CFU Enumeration:
-
Add fresh culture medium containing various concentrations of this compound to the infected cells.
-
Incubate the plates for a defined period (e.g., 3 days).
-
At the end of the incubation, lyse the macrophages with a gentle lysis buffer.
-
Collect the lysates and plate serial dilutions on 7H11 agar to determine the intracellular bacterial load.
-
Compare the CFU counts from this compound-treated wells to untreated control wells.[2]
-
Conclusion
The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound's efficacy against Mycobacterium tuberculosis using established animal models. While specific quantitative data on the in vivo efficacy of this compound against M. tuberculosis is still emerging, the provided methodologies, based on studies with closely related mycobacteria and standard tuberculosis research protocols, will enable researchers to generate robust and reliable data to advance the development of this promising anti-tuberculosis agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Delpazolid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Delpazolid, a novel oxazolidinone antibiotic, in human plasma. The described method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, and accuracy. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing of this compound.
Introduction
This compound is an investigational oxazolidinone antibiotic being developed for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and M. tuberculosis.[1] It is expected to offer an improved safety profile compared to linezolid, particularly concerning myelosuppression.[1] To support the clinical development of this compound, a reliable and validated bioanalytical method for its quantification in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments.[2][3] This document provides a detailed protocol for an LC-MS/MS method to accurately measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
LCB01-0720 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatography: Exion liquid chromatography system (SCIEX)[1] or equivalent.
-
Mass Spectrometer: API 4000(2) mass spectrometer (SCIEX)[1] or equivalent, equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (LCB01-0720) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Store stock solutions at -20°C or below.
Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with an appropriate solvent (e.g., 50% acetonitrile in water).
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate working solutions of this compound. A suggested range for the calibration curve is 10 ng/mL to 20,000 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high (e.g., 30 ng/mL, a mid-range concentration, and 16,000 ng/mL).[1]
Sample Preparation Protocol
The sample preparation is performed using a protein precipitation method.[1]
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the internal standard working solution (LCB01-0720).
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.[1]
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 500 µL of acetonitrile to the residue, vortex for 10 minutes, and centrifuge again.
-
Inject 1 µL of the reconstituted solution into the LC-MS/MS system.[1]
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 3 µm, 2.0 mm x 75 mm[1] |
| Mobile Phase A | 1 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | Gradient elution (specific gradient profile to be optimized) |
| Injection Volume | 1 µL[1] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: m/z 309.2 → 239.0 LCB01-0720 (IS): m/z 312.0 → 239.0[1] |
| Ion Source Temp. | To be optimized |
| Gas 1 (Nebulizer) | To be optimized |
| Gas 2 (Heater) | To be optimized |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
Method Validation Summary
The method was validated for linearity, accuracy, and precision. The results are summarized in the tables below.
Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Parameter | Result |
| Calibration Range | 10 ng/mL (LLOQ) to 20,000 ng/mL (ULOQ)[1] |
| Regression Equation | Peak Area Ratio = 0.00114 × Concentration + 0.000461[1] |
| Correlation Coefficient (r) | 0.9996[1] |
Accuracy and Precision
The intra-batch and inter-batch accuracy and precision were evaluated using quality control samples at low, medium, and high concentrations.
Calibration Standards Accuracy and Precision:
| Accuracy (% of Nominal) | Precision (%CV) | |
| Range | 94.5% to 103.9%[1] | 0.5% to 2.7%[1] |
Intra-batch Quality Control Samples:
| Concentration | Accuracy (% of Nominal) | Precision (%CV) |
| 30 to 16,000 ng/mL | 93.8% to 100.7%[1] | 3.4% to 6.5%[1] |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for this compound quantification in plasma.
Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the specified chromatographic and mass spectrometric conditions allow for accurate and precise measurements suitable for pharmacokinetic studies and other research applications. This method meets the requirements for bioanalytical method validation.
References
- 1. Comparative pharmacokinetics study of two tablet formulations of this compound, a novel oxazolidinone class antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 3. Pharmacokinetic and Pharmacodynamic Modeling Analysis of this compound (LCB01-0371) in Adult Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacodynamic Studies of Delpazolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic with a potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE).[1][2] As with other oxazolidinones, this compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[2][3] A key advantage of this compound is its improved safety profile compared to linezolid, notably a lower propensity for myelosuppression, which has been a significant dose-limiting toxicity for the oxazolidinone class.[2][4]
These application notes provide a comprehensive guide to the experimental design of preclinical pharmacodynamic (PD) studies for this compound. The protocols outlined below are intended to assist researchers in evaluating the efficacy and characterizing the pharmacokinetic/pharmacodynamic (PK/PD) relationships of this compound in both in vitro and in vivo models.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other oxazolidinone antibiotics, inhibits the initiation of bacterial protein synthesis. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[5] This mechanism is distinct from other protein synthesis inhibitors, which reduces the likelihood of cross-resistance.[5]
Figure 1. Mechanism of action of this compound.
Key Pharmacodynamic Parameters
The following table summarizes key pharmacodynamic parameters that should be determined for this compound.
| Parameter | Description | Typical Units | Relevance |
| MIC | Minimum Inhibitory Concentration: Lowest concentration of an antibiotic that prevents visible growth of a microorganism. | µg/mL | Defines the potency of the antibiotic against a specific pathogen. |
| MBC | Minimum Bactericidal Concentration: Lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population. | µg/mL | Differentiates between bacteriostatic and bactericidal activity. |
| Time-Kill Kinetics | Rate of bacterial killing over time at different antibiotic concentrations. | log10 CFU/mL vs. Time | Characterizes the concentration-dependent or time-dependent killing activity. |
| PAE | Post-Antibiotic Effect: Persistent suppression of bacterial growth after a brief exposure to an antibiotic. | Hours | Influences dosing interval design. |
| AUC/MIC | Ratio of the area under the concentration-time curve to the MIC. | Unitless | Key PK/PD index for predicting efficacy of concentration-dependent antibiotics. |
| %T>MIC | Percentage of the dosing interval that the drug concentration remains above the MIC. | % | Key PK/PD index for predicting efficacy of time-dependent antibiotics. |
| Cmax/MIC | Ratio of the maximum plasma concentration to the MIC. | Unitless | Important for antibiotics with concentration-dependent killing. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method (adapted from CLSI guidelines)
-
Bacterial Strain Preparation:
-
Culture the bacterial strain (e.g., S. aureus, M. tuberculosis) on appropriate agar plates overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., Middlebrook 7H9 for M. tuberculosis) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Time-Kill Kinetic Assay
Protocol:
-
Bacterial Culture Preparation:
-
Prepare a logarithmic-phase culture of the test organism in a suitable broth.
-
Adjust the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Exposure to this compound:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to the bacterial cultures.
-
Include a growth control without any antibiotic.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C.
-
Count the number of colonies to determine the viable cell count (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity. This compound has been shown to have bacteriostatic activity against MSSA and MRSA at 1x and 2x MIC.
-
In Vivo Murine Thigh Infection Model
Protocol:
-
Animal Preparation:
-
Use immunocompetent or neutropenic mice (e.g., ICR or BALB/c). Neutropenia can be induced by cyclophosphamide administration.
-
Induce a localized thigh infection by intramuscular injection of a standardized bacterial inoculum (e.g., 10^6 CFU of S. aureus).
-
-
This compound Administration:
-
Initiate this compound treatment 2 hours post-infection.
-
Administer this compound via oral gavage or intravenous injection at various doses and dosing intervals to mimic human pharmacokinetic profiles.
-
-
Pharmacokinetic Analysis:
-
At various time points after this compound administration, collect blood samples from a satellite group of animals to determine the plasma concentration-time profile.
-
-
Pharmacodynamic Analysis:
-
At 24 hours post-treatment initiation, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh muscle in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Correlate the this compound exposure (AUC/MIC, %T>MIC, Cmax/MIC) with the reduction in bacterial load to determine the PK/PD index that best predicts efficacy.
-
Figure 2. Workflow for the murine thigh infection model.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Organism | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| S. aureus | ATCC 29213 | |||
| S. aureus (MRSA) | Clinical Isolate 1 | |||
| E. faecium (VRE) | Clinical Isolate 2 | |||
| M. tuberculosis | H37Rv |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg*h/mL) | Half-life (h) |
| 20 | PO | ||||
| 40 | PO | ||||
| 80 | PO | ||||
| 20 | IV |
Table 3: In Vivo Efficacy of this compound in the Murine Thigh Infection Model
| Treatment Group | Dose Regimen | 24h Bacterial Load (log10 CFU/gram) | Change from Control (log10 CFU/gram) |
| Vehicle Control | - | - | |
| This compound | 20 mg/kg q12h | ||
| This compound | 40 mg/kg q12h | ||
| This compound | 80 mg/kg q24h | ||
| Linezolid | 40 mg/kg q12h |
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical pharmacodynamic evaluation of this compound. By systematically determining key PD parameters and utilizing established in vitro and in vivo models, researchers can effectively characterize the antimicrobial activity of this compound and generate the necessary data to support its further development for the treatment of challenging bacterial infections. The favorable safety profile of this compound, particularly its reduced potential for myelosuppression, makes it a promising candidate to address the unmet medical needs in the treatment of infections caused by multidrug-resistant pathogens.[2][4]
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. Development of this compound for the Treatment of Tuberculosis [mdpi.com]
- 3. This compound | C14H17FN4O3 | CID 44205191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Promising alternative drugs for TB treatment identified in clinical studies - EDCTP [edctp.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Delamanid and Bedaquiline Checkerboard Assay for Synergy Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant M. tuberculosis (XDR-TB) necessitates the exploration of novel therapeutic strategies. Combination therapy is a cornerstone of tuberculosis treatment, and assessing the interaction between antimicrobial agents is crucial for developing effective regimens. The checkerboard assay is a widely used in vitro method to evaluate the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
This document provides a detailed protocol for performing a checkerboard assay with two potent anti-tubercular drugs: Delamanid and Bedaquiline. Delamanid is a nitro-dihydro-imidazooxazole derivative that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Bedaquiline, a diarylquinoline, targets the ATP synthase, leading to the depletion of the cell's energy supply. Understanding the nature of their interaction is vital for optimizing their combined use in treating drug-resistant tuberculosis.[1][2]
Mechanism of Action of Delamanid and Bedaquiline
A simplified representation of the distinct mechanisms of action of Delamanid and Bedaquiline against Mycobacterium tuberculosis is illustrated below.
Caption: Mechanisms of action of Delamanid and Bedaquiline.
Experimental Protocol: Checkerboard Assay using Resazurin Microtiter Assay (REMA)
This protocol is adapted for determining the synergistic activity of Delamanid and Bedaquiline against Mycobacterium tuberculosis.
Materials:
-
Delamanid (stock solution prepared in DMSO)
-
Bedaquiline (stock solution prepared in DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC (Oleic Albumin Dextrose Catalase), and 0.5% glycerol (7H9-S)[3]
-
Sterile 96-well microtiter plates (flat-bottom)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile DMSO (for drug dilutions and as a control)
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
-
Multichannel pipette
Experimental Workflow:
Caption: Experimental workflow for the checkerboard assay.
Procedure:
-
Preparation of Mycobacterium tuberculosis Inoculum:
-
Culture M. tuberculosis in 7H9-S broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9-S broth to obtain the final inoculum.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Delamanid and Bedaquiline in DMSO.
-
Perform serial two-fold dilutions of each drug in 7H9-S broth to achieve a range of concentrations. The concentration range should span the expected Minimum Inhibitory Concentration (MIC) of each drug. Based on published data, suggested ranges are:
-
The final concentrations in the wells will be half of the prepared concentrations.
-
-
Checkerboard Plate Setup:
-
Add 50 µL of 7H9-S broth to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of each Delamanid dilution in decreasing concentration.
-
Along the y-axis (e.g., rows B-G), add 50 µL of each Bedaquiline dilution in decreasing concentration.
-
This will result in a matrix of wells containing combinations of both drugs.
-
Include control wells:
-
Drug A (Delamanid) only: Wells in a designated row (e.g., row H) with serial dilutions of Delamanid.
-
Drug B (Bedaquiline) only: Wells in a designated column (e.g., column 12) with serial dilutions of Bedaquiline.
-
Growth Control: At least one well with no drug.
-
Sterility Control: At least one well with no bacteria.
-
Solvent Control: Wells with the highest concentration of DMSO used.
-
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).
-
Data Presentation and Analysis
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Delamanid and Bedaquiline Alone and in Combination
| Drug(s) | MIC (µg/mL) |
| Delamanid (alone) | |
| Bedaquiline (alone) | |
| Delamanid in combination with Bedaquiline | |
| Bedaquiline in combination with Delamanid |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation
| Drug Combination | FIC of Delamanid (A) | FIC of Bedaquiline (B) | FIC Index (FICI) | Interpretation |
| Delamanid + Bedaquiline |
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index (FICI) is calculated to determine the nature of the drug interaction.[6][7][8]
-
FIC of Drug A (Delamanid): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Bedaquiline): (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
Interpretation of the FIC Index:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Studies have shown a synergistic effect between Delamanid and Bedaquiline against both drug-sensitive and drug-resistant strains of M. tuberculosis, with reported FICI values of 0.5 and 0.24 for INH- and RIF-monoresistant and XDR isolates, respectively.[1][2]
Conclusion
The checkerboard assay using the REMA method is a reliable and cost-effective technique for evaluating the in vitro interaction between Delamanid and Bedaquiline against Mycobacterium tuberculosis. The data generated from this assay can provide valuable insights for the development of more effective combination therapies for the treatment of multidrug-resistant tuberculosis. The observed synergy between Delamanid and Bedaquiline in previous studies highlights the potential of this combination in clinical practice.[1][2]
References
- 1. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Delpazolid Susceptibility Testing for Non-Tuberculous Mycobacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly pulmonary disease. The treatment of NTM infections is often challenging due to the intrinsic resistance of many species to a variety of antimicrobial agents. Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic that has shown promising in vitro activity against various Gram-positive bacteria, including Mycobacterium tuberculosis. This document provides detailed application notes and protocols for the susceptibility testing of this compound against clinically relevant NTM species. The provided methodologies are based on established standards for NTM susceptibility testing and published research findings.
Mechanism of Action
This compound, like other oxazolidinones, inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, specifically within domain V at the peptidyl transferase center.[2][3] This interaction prevents the formation of the initiation complex, a critical step in the commencement of protein synthesis.[1][4] The unique mechanism of action of oxazolidinones results in a low frequency of cross-resistance with other antibiotic classes.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The in vitro activity of this compound against various NTM species has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and comparator oxazolidinones.
Table 1: MIC and MBC values of this compound and other Oxazolidinones against clinical NTM isolates [6]
| NTM Species (n) | Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| Range | MIC50 | ||
| M. avium (52) | This compound | 2->64 | 32 |
| Linezolid | 2->64 | 32 | |
| Sutezolid | 0.5-16 | 4 | |
| M. intracellulare (68) | This compound | 4->64 | 32 |
| Linezolid | 4->64 | 32 | |
| Sutezolid | 0.5->64 | 2 | |
| M. kansasii (31) | This compound | 0.5-16 | 4 |
| Linezolid | 0.25-8 | 2 | |
| Sutezolid | 0.03-1 | 0.25 | |
| M. abscessus (50) | This compound | 1-32 | 8 |
| Linezolid | 1-64 | 16 | |
| Sutezolid | 1-32 | 8 | |
| M. massiliense (38) | This compound | 1-16 | 4 |
| Linezolid | 1-32 | 8 | |
| Sutezolid | 0.5-8 | 2 |
Table 2: MIC values of this compound and other Oxazolidinones against slowly growing mycobacteria (SGM) [7]
| NTM Species (n) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. intracellulare (48) | This compound | 32 | >32 |
| Linezolid | 32 | >32 | |
| Tedizolid | 32 | >32 | |
| Sutezolid | 2 | 4 | |
| M. avium (41) | This compound | 32 | 32 |
| Linezolid | 32 | >32 | |
| Tedizolid | 32 | >32 | |
| Sutezolid | 4 | 8 | |
| M. kansasii (42) | This compound | 1 | 2 |
| Linezolid | 2 | 2 | |
| Tedizolid | 0.125 | 2 | |
| Sutezolid | 0.125 | 0.25 |
Experimental Protocols
Broth Microdilution Susceptibility Testing for NTM
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M24 and M62 for the susceptibility testing of mycobacteria.[8][9]
1. Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Oleic acid-albumin-dextrose-catalase (OADC) supplement (for some species)
-
This compound powder
-
Sterile deionized water
-
Sterile glass beads (3-5 mm)
-
Vortex mixer
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator (30°C and 35-37°C)
-
Pure cultures of NTM isolates on solid media (e.g., Middlebrook 7H10 or 7H11 agar)
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70°C until use.
3. Inoculum Preparation
-
From a pure culture of the NTM isolate on solid medium, transfer several colonies to a sterile tube containing 3-5 mL of sterile saline or Middlebrook 7H9 broth with 3-5 sterile glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-5 x 107 CFU/mL) by adding sterile saline or broth.
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-5 x 105 CFU/mL.
4. Plate Preparation and Inoculation
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Each well should contain 100 µL of the diluted antibiotic.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
5. Incubation
-
Seal the microtiter plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at the appropriate temperature for the NTM species being tested:
-
Rapidly growing mycobacteria (RGM): 30°C for 3-5 days.
-
Slowly growing mycobacteria (SGM): 35-37°C for 7-14 days.
-
For M. marinum, incubate at 30°C.
-
6. Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Read the plates in a well-lit area against a dark background.
-
The growth control well should show distinct turbidity or a pellet of growth at the bottom.
-
The sterility control well should remain clear.
Figure 2: Broth microdilution workflow for NTM.
Determination of Minimum Bactericidal Concentration (MBC)
1. Procedure
-
Following the determination of the MIC, take a 10 µL aliquot from each well showing no visible growth, as well as from the growth control well.
-
Spot-plate each aliquot onto a quadrant of a sterile Middlebrook 7H10 or 7H11 agar plate.
-
Incubate the agar plates at the appropriate temperature until growth is visible in the spot from the growth control well.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined as the lowest concentration with no visible growth on the agar plate.
Quality Control
For each batch of susceptibility tests, it is essential to include quality control (QC) strains with known MIC values for this compound. Recommended QC strains for NTM susceptibility testing include Mycobacterium peregrinum ATCC 700686 for rapidly growing mycobacteria and Mycobacterium avium ATCC 700898 for slowly growing mycobacteria. The obtained MIC values for the QC strains should fall within the established acceptable range.
Conclusion
This compound demonstrates significant in vitro activity against a range of non-tuberculous mycobacteria. The standardized broth microdilution method is the recommended procedure for determining the susceptibility of clinical NTM isolates to this compound. Adherence to established protocols and the use of appropriate quality control measures are crucial for obtaining accurate and reproducible results. The data and protocols presented in this document are intended to guide researchers, scientists, and drug development professionals in the evaluation of this compound as a potential therapeutic agent for NTM infections. Further clinical studies are warranted to establish the in vivo efficacy and safety of this compound for the treatment of NTM diseases.
References
- 1. upload.orthobullets.com [upload.orthobullets.com]
- 2. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and this compound Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
Application Notes and Protocols for Evaluating Delpazolid Using Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of Delpazolid, a novel oxazolidinone antibiotic, using in vitro macrophage infection models. This document outlines the mechanism of action of this compound, protocols for key experiments, and methods for data analysis and visualization.
Introduction to this compound and Macrophage Infection Models
This compound (LCB01-0371) is a promising oxazolidinone antibiotic with potent activity against various Gram-positive bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[1] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Macrophages are primary host cells for intracellular pathogens like Mycobacterium tuberculosis. Therefore, macrophage infection models are crucial for evaluating the intracellular efficacy of new antimicrobial agents like this compound, providing a more biologically relevant assessment than standard in vitro susceptibility testing.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex essential for protein synthesis. This mechanism is distinct from many other antibiotic classes, making it effective against strains resistant to other drugs. While its primary target is the pathogen, like other oxazolidinones, this compound may also have immunomodulatory effects on the host macrophage, potentially influencing cytokine production and other immune responses.
Quantitative Data Summary
The following tables summarize the in vitro and intracellular activity of this compound from comparative studies.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | Strain | MIC (µg/mL) |
| This compound | M. tuberculosis H37Rv | 0.25 |
| Linezolid | M. tuberculosis H37Rv | 0.5 |
MIC: Minimum Inhibitory Concentration
Table 2: Intracellular Activity of this compound against M. tuberculosis in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Concentration (µg/mL) | Log10 CFU Reduction (Day 3 post-infection) |
| This compound | 1 | ~1.5 |
| This compound | 10 | ~2.5 |
| Linezolid | 1 | ~1.5 |
| Linezolid | 10 | ~2.0 |
| Solvent Control | - | 0 |
CFU: Colony Forming Units. Data is approximated from graphical representations in cited literature.[1]
Experimental Protocols
Preparation of Macrophages
This protocol describes the preparation of bone marrow-derived macrophages (BMDMs). Alternatively, immortalized macrophage cell lines such as THP-1 or J774 can be used.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
Cell scrapers
-
Centrifuge
Protocol:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from both ends of the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3 days, add fresh differentiation medium.
-
On day 7, harvest the differentiated macrophages by gentle scraping.
Macrophage Infection Assay
This protocol outlines the infection of macrophages with Mycobacterium tuberculosis.
Materials:
-
Differentiated BMDMs or macrophage cell line
-
Mycobacterium tuberculosis H37Rv culture
-
Complete medium (without antibiotics)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
Protocol:
-
Seed the macrophages into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.
-
Infect the macrophages at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh complete medium containing a low concentration of gentamicin (50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again with PBS and add fresh medium. This is time point 0.
Intracellular Bacterial Killing Assay
This assay measures the efficacy of this compound in killing intracellular bacteria.
Materials:
-
Infected macrophages
-
This compound stock solution
-
Sterile water
-
7H11 agar plates
-
PBS with 0.05% Tween 80
Protocol:
-
To the infected macrophage cultures, add fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a solvent control (e.g., DMSO) and a positive control (e.g., Linezolid).
-
Incubate the plates at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages in three wells per condition with 0.5 mL of sterile water for 15 minutes.
-
Prepare serial dilutions of the cell lysates in PBS with 0.05% Tween 80.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's intracellular activity.
This compound's Mechanism of Action
Caption: Inhibition of bacterial protein synthesis by this compound.
Hypothetical Macrophage Signaling Modulation
Caption: Potential immunomodulatory effects of this compound on macrophage signaling.
References
Application Notes and Protocols for Studying Delpazolid Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanisms of resistance to Delpazolid, a novel oxazolidinone antibiotic. The protocols outlined below detail key experimental techniques, from generating resistant mutants to identifying the specific genetic and molecular changes that confer resistance.
Introduction to this compound and Oxazolidinone Resistance
This compound is a member of the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis.[1][2] Like other oxazolidinones, its primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC) and interferes with the formation of the initiation complex.[2][3] This action prevents the translation of messenger RNA (mRNA) into protein, thereby halting bacterial growth.[1][3]
Resistance to oxazolidinones, including this compound, typically arises from specific genetic alterations that modify the drug's target site. The most well-characterized mechanisms involve point mutations in the gene encoding 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[4][5][6][7][8] Additionally, mutations in the genes for ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance.[4][5]
Quantitative Data: this compound Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. This data is crucial for establishing baseline susceptibility and quantifying the level of resistance in newly generated mutants.
Table 1: Comparative MICs of this compound and Linezolid against M. tuberculosis Isolates [4][5]
| Isolate Type | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
| MDR-TB | This compound | 0.25 | 0.5 | 0.83 |
| Linezolid | 0.5 | 1.0 | 6.7 | |
| XDR-TB | This compound | 0.5 | 1.0 | 4.2 |
| Linezolid | 0.125 | 0.25 | Not specified | |
| Overall | This compound | 0.25 | 0.5 | 2.9 |
| Linezolid | 0.25 | 0.25 | 5.4 |
Table 2: this compound MICs against Non-tuberculous Mycobacteria (NTM) [1][9]
| NTM Species | This compound MIC Range (μg/mL) |
| M. avium | Similar to Linezolid |
| M. abscessus | Similar to Linezolid |
| M. fortuitum | 4-fold lower than Linezolid |
| M. kansasii | Similar to Linezolid |
| M. chelonae | Similar to Linezolid |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate this compound resistance mechanisms.
In Vitro Evolution of this compound-Resistant Mutants
This protocol describes how to generate this compound-resistant bacterial strains in a controlled laboratory setting.
Objective: To select for spontaneous mutants with increased resistance to this compound.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis, Staphylococcus aureus)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9, Tryptic Soy Broth)
-
Agar plates of the corresponding medium
-
This compound stock solution of known concentration
-
Sterile culture tubes and flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow a culture of the parent bacterial strain to the mid-logarithmic phase.
-
Determine Initial MIC: Perform a standard MIC assay (e.g., broth microdilution) to determine the baseline susceptibility of the parental strain to this compound.
-
Serial Passage: a. Inoculate a series of culture tubes containing fresh liquid medium with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x the initial MIC). b. Inoculate the tubes with a standardized bacterial suspension (e.g., 10⁵ CFU/mL). c. Incubate the tubes under appropriate conditions (e.g., 37°C with shaking). d. After 24-48 hours (or until growth is observed), transfer an aliquot from the tube with the highest concentration of this compound that shows growth to a new series of tubes with fresh medium and incrementally higher this compound concentrations. e. Repeat this serial passage for a sufficient number of generations (e.g., 20-30 passages) to select for stable resistant mutants.
-
Isolate Single Colonies: Plate the culture from the highest tolerated this compound concentration onto agar plates containing the same concentration of the drug.
-
Confirm Resistance: Pick individual colonies and re-test their MIC for this compound to confirm the resistant phenotype.
-
Stock Resistant Mutants: Prepare glycerol stocks of the confirmed resistant mutants and store them at -80°C for further analysis.
Whole-Genome Sequencing (WGS) of Resistant Mutants
This protocol outlines the steps for identifying genetic mutations in this compound-resistant strains.
Objective: To identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the genomes of resistant mutants compared to the parental strain.
Materials:
-
Parental and this compound-resistant bacterial strains
-
DNA extraction kit (appropriate for the bacterial species)
-
Qubit fluorometer and reagents
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Library preparation kit for NGS
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction: a. Grow overnight cultures of the parental and resistant strains. b. Extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.[10] c. Treat the extracted DNA with RNase to remove RNA contamination.[10]
-
DNA Quantification and Quality Control: a. Quantify the DNA concentration using a Qubit fluorometer. b. Assess DNA purity using a NanoDrop spectrophotometer (A260/A280 ratio of ~1.8).
-
Library Preparation: a. Prepare sequencing libraries from the extracted DNA using a compatible library preparation kit (e.g., Illumina Nextera XT). b. This process typically involves DNA fragmentation, adapter ligation, and PCR amplification.
-
Sequencing: a. Sequence the prepared libraries on an NGS platform, generating paired-end reads.
-
Bioinformatics Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Mapping: Align the reads from the resistant and parental strains to a reference genome using a tool like BWA or Bowtie2. c. Variant Calling: Identify SNPs and indels in the resistant strains compared to the parental strain using a variant caller like GATK or Samtools. d. Annotation: Annotate the identified variants to determine their location (e.g., in which gene) and predicted effect (e.g., missense, nonsense mutation). e. Focus on Resistance Genes: Pay close attention to mutations in the 23S rRNA gene, and the rplC and rplD genes.
RNA Sequencing (RNA-seq) for Transcriptomic Analysis
This protocol details the investigation of changes in gene expression in response to this compound treatment.
Objective: To identify genes and pathways that are up- or down-regulated in the presence of this compound, providing insights into the bacterial stress response and potential resistance mechanisms.
Materials:
-
Bacterial strains (parental and resistant)
-
Liquid culture medium
-
This compound
-
RNA extraction kit with DNase treatment
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
rRNA depletion kit
-
RNA-seq library preparation kit
-
NGS platform
Procedure:
-
Cell Culture and Treatment: a. Grow bacterial cultures to mid-log phase. b. Treat the cultures with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 1-4 hours). Include an untreated control.
-
RNA Extraction: a. Harvest the bacterial cells and immediately stabilize the RNA (e.g., using RNAprotect Bacteria Reagent). b. Extract total RNA using a suitable kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: a. Assess RNA integrity and quantity using a Bioanalyzer or similar instrument.
-
rRNA Depletion: a. Remove the highly abundant ribosomal RNA from the total RNA samples using a commercial rRNA depletion kit.[3]
-
RNA-seq Library Preparation and Sequencing: a. Prepare sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification. b. Sequence the libraries on an NGS platform.
-
Data Analysis: a. Quality Control and Read Mapping: As with WGS, perform quality control and align reads to the reference genome. b. Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls. c. Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG) to understand the biological processes affected by this compound treatment.
Proteomic Analysis of this compound Resistance
This protocol describes the use of mass spectrometry to identify changes in protein expression associated with this compound resistance.
Objective: To identify proteins that are differentially expressed in resistant strains, which may include efflux pumps, modifying enzymes, or altered ribosomal proteins.
Materials:
-
Parental and resistant bacterial strains
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment
-
In-gel digestion reagents (trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Extraction: a. Grow bacterial cultures and harvest the cells. b. Lyse the cells using mechanical (e.g., bead beating) or chemical methods to extract total protein.
-
Protein Quantification: a. Determine the protein concentration of the lysates.
-
Protein Digestion: a. Separate proteins by SDS-PAGE or use a solution-based digestion approach. b. Excise protein bands or use the entire lysate and perform in-gel or in-solution digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: a. Protein Identification: Search the MS/MS spectra against a protein database of the target organism to identify the proteins present in the sample. b. Quantitative Analysis: Use label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) to determine the relative abundance of proteins between the parental and resistant strains. c. Identify Differentially Expressed Proteins: Identify proteins with statistically significant changes in abundance.
Ribosome Profiling
This protocol allows for a high-resolution view of translation dynamics in the presence of this compound.
Objective: To map the precise locations of ribosomes on mRNA transcripts to understand how this compound affects translation elongation.
Materials:
-
Bacterial cultures
-
Translation inhibitors (if needed, though flash-freezing is preferred)
-
Lysis buffer
-
RNase I
-
Sucrose gradients or cushions for ribosome isolation
-
RNA purification reagents
-
Library preparation reagents for small RNAs
-
NGS platform
Procedure:
-
Cell Lysis and Ribosome Isolation: a. Rapidly harvest and lyse bacterial cells, often by flash-freezing in liquid nitrogen to halt translation.[11][12] b. Treat the lysate with RNase I to digest mRNA not protected by ribosomes. c. Isolate monosomes by sucrose gradient centrifugation or pelleting through a sucrose cushion.[11]
-
Footprint Extraction: a. Extract the ribosome-protected mRNA fragments (footprints) from the isolated ribosomes.
-
Library Preparation and Sequencing: a. Prepare a sequencing library from the ~30 nucleotide footprints. This involves ligation of adapters to the 3' and 5' ends, reverse transcription, and PCR amplification. b. Sequence the library on an NGS platform.
-
Data Analysis: a. Read Processing and Mapping: Remove adapter sequences and map the footprint reads to the bacterial genome. b. Analysis of Ribosome Occupancy: Analyze the distribution of ribosome footprints along transcripts. An accumulation of footprints at specific codons or regions in this compound-treated cells indicates sites of drug-induced ribosomal stalling.[13][14]
This compound Resistance Signaling Pathway
This compound resistance is primarily mediated by alterations in the drug's target, the bacterial ribosome. The following diagram illustrates the key components involved.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in 23S rRNA at the peptidyl transferase center and their relationship to linezolid binding and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Optimizing Delpazolid Dosage in In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Delpazolid in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[1][2] It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in the translation process.[1] This action halts the production of essential bacterial proteins, leading to either inhibition of growth (bacteriostatic) or cell death (bactericidal), depending on the bacterial species and drug concentration.
Q2: Which bacterial species is this compound most effective against in vitro?
A2: this compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. It is particularly effective against Mycobacterium tuberculosis (MDR-TB and XDR-TB), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE).[1][2][3]
Q3: How does the in vitro activity of this compound compare to Linezolid?
A3: this compound's in vitro activity is often comparable or, in some cases, superior to Linezolid, another oxazolidinone antibiotic.[1][2] Notably, this compound may exhibit a lower minimum bactericidal concentration (MBC) against certain strains of M. tuberculosis and has shown a lower propensity for inducing resistance in some studies.[2] One study identified a novel mutation in the rplD gene that conferred resistance to Linezolid but not to this compound in M. tuberculosis.[4][5]
Q4: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A4: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is crucial to note the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or inhibition of bacterial growth.
Troubleshooting Guide
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum is a common source of error. Ensure you are using a standardized inoculum prepared to a specific McFarland standard (e.g., 0.5) and that the final concentration in the wells is consistent.
-
Media Composition: The type and preparation of the culture medium can influence the activity of the antibiotic. Use the recommended broth medium for the specific bacterial species you are testing and ensure its quality and consistency.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, the MIC reading. Adhere strictly to the recommended incubation parameters for your organism.
-
Plate Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to variability. It is advisable to have two independent researchers read the plates. Using a plate reader to measure optical density can provide a more objective measure of growth.
-
Drug Adsorption: this compound, like other compounds, may adsorb to the plastic of the microtiter plates. Using low-binding plates can help mitigate this issue.
Q2: I am observing bacterial growth at concentrations of this compound that are expected to be inhibitory. What could be the reason?
A2: This could be due to several factors:
-
Bacterial Resistance: The bacterial strain you are using may have inherent or acquired resistance to oxazolidinones. This can be due to mutations in the 23S rRNA gene, which is the binding site for this compound.[4]
-
Drug Degradation: Ensure that your this compound stock solution is stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Inoculum Effect: A higher than recommended bacterial inoculum can sometimes overcome the inhibitory effect of the antibiotic, leading to apparent resistance.
Q3: I am performing an intracellular activity assay and see high levels of macrophage cell death. How can I troubleshoot this?
A3: High levels of cell death in an intracellular assay could be due to:
-
Drug Cytotoxicity: While this compound is reported to have an improved safety profile over Linezolid, high concentrations may still be toxic to eukaryotic cells. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific macrophage cell line to determine the non-toxic concentration range of this compound.
-
Solvent Toxicity: As mentioned previously, the concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept at a non-toxic level for the macrophage cells.
-
Bacterial Load: A very high multiplicity of infection (MOI) can lead to macrophage lysis due to the intracellular bacterial burden. Optimizing the MOI is a critical step in setting up the assay.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 0.5 - 1.0 | 0.5 - 1.0 | [3] |
| MDR-TB Isolates (MIC90) | 0.25 - 0.5 | 1.0 | [4] |
| XDR-TB Isolates (MIC90) | 1.0 | 0.25 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against other Gram-Positive Bacteria
| Bacterial Strain | This compound MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.0 | 2.0 | [6] |
| Vancomycin-resistant Enterococcus faecium | 1.0 | 2.0 | |
| Streptococcus pneumoniae | 0.5 | 1.0 |
Experimental Protocols
Broth Microdilution MIC Assay for Mycobacterium tuberculosis
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for mycobacterial susceptibility testing.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
M. tuberculosis culture
-
0.5 McFarland standard
-
Sterile saline or PBS with 0.05% Tween 80
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.015 to 16 µg/mL).
-
Include a drug-free well as a positive control for bacterial growth and a well with only broth as a negative control (sterility control).
-
-
Prepare Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard using sterile saline or PBS with Tween 80.
-
Dilute the adjusted inoculum 1:20 in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Time-Kill Assay
Materials:
-
Appropriate broth medium for the test organism
-
This compound stock solution
-
Bacterial culture in log phase of growth
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Prepare Test Cultures:
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a drug-free tube as a growth control.
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the optimal temperature for the organism until colonies are visible.
-
Count the number of colonies (CFU) on the plates from each time point and dilution.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.[7]
-
Intracellular Activity Assay in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
This compound stock solution
-
Bacterial culture
-
Sterile PBS
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Agar plates
Procedure:
-
Cell Seeding:
-
Seed macrophages into 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Infection:
-
Opsonize the bacteria in serum (if necessary for the bacterial species).
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI, e.g., 10:1 bacteria to macrophage ratio) for a defined period (e.g., 1-2 hours).
-
Wash the cells with sterile PBS to remove extracellular bacteria.
-
-
Antibiotic Treatment:
-
Add fresh cell culture medium containing this compound at various concentrations to the infected cells.
-
Include a drug-free control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Lysis and Plating:
-
At the end of the incubation, wash the cells again with PBS.
-
Lyse the macrophages with the lysis buffer to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates and count the CFU to determine the number of viable intracellular bacteria.
-
Compare the CFU counts in the this compound-treated wells to the drug-free control to determine the intracellular killing activity.
-
Mandatory Visualizations
Caption: this compound's mechanism of action: Inhibition of bacterial protein synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Development of this compound for the Treatment of Tuberculosis [mdpi.com]
- 4. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. emerypharma.com [emerypharma.com]
Overcoming solubility issues with Delpazolid in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Delpazolid in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in culture media.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue: Precipitation or cloudiness is observed after adding this compound to my culture medium.
This is a common issue stemming from this compound's hydrophobic nature.[1] The following steps provide a systematic approach to troubleshooting and resolving this problem.
Step 1: Review Your Stock Solution Preparation
-
Question: How was the this compound stock solution prepared?
-
Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3][4] Ensure you are using a high-quality, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[2] For optimal dissolution, warming and sonication of the DMSO stock solution may be necessary.[2]
Step 2: Check the Final Concentration of this compound and Solvent in the Culture Medium
-
Question: What is the final concentration of this compound and the organic solvent (e.g., DMSO) in your culture medium?
-
Recommendation: It is crucial to maintain a low final concentration of the organic solvent in the culture medium to avoid both direct cellular toxicity and precipitation of the compound.[5][6][7] The final concentration of DMSO should ideally be kept below 1%, and preferably under 0.1%, to minimize its effects on cells.[6][7] If the this compound concentration required for your experiment is high, you may need to explore alternative solubilization strategies.
Step 3: Consider Alternative Solubilization Protocols
-
Question: Have you tried using co-solvents or excipients to improve solubility in your aqueous culture medium?
-
Recommendation: For challenging applications, several protocols can enhance the solubility of this compound in aqueous solutions. These often involve a multi-step process of dilution. Below are some published protocols that have been shown to yield clear solutions.
Detailed Experimental Protocols for Enhanced this compound Solubilization
Protocol 1: Co-Solvent System (DMSO/PEG300/Tween-80)
This protocol is designed to create a clear solution of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Protocol 2: Cyclodextrin-Based Formulation
This protocol also yields a clear solution of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Protocol 3: Corn Oil Formulation
This protocol is suitable for in vivo studies but may not be appropriate for all cell culture applications. It yields a clear solution of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogenous.
-
Step 4: Evaluate Culture Media Components
-
Question: Could components in the culture medium be contributing to the precipitation?
-
Recommendation: High concentrations of salts, proteins (from serum), and other supplements in the culture medium can sometimes lead to the precipitation of dissolved compounds.[8][9] If you suspect this is the case, consider the following:
-
Serum Concentration: Try reducing the serum percentage in your medium, if experimentally feasible.
-
Media Formulation: Test the solubility of this compound in a simpler basal medium (e.g., PBS or saline) to see if the complex components of your complete medium are the issue.
-
pH: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of compounds.[8]
-
Step 5: Consider the Salt Form of this compound
-
Question: Are you using the free base or a salt form of this compound?
-
Recommendation: The hydrochloride salt of this compound is reported to be freely soluble in water.[10] If you are consistently facing solubility issues with the free base form in aqueous media, using the hydrochloride salt could be a viable alternative.
Quantitative Data Summary
The following tables provide a summary of the solubility and activity of this compound.
Table 1: this compound Solubility Data
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 30 mg/mL (97.30 mM) | Ultrasonic and warming needed.[2][3][4] | [2][3][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (8.11 mM) | Clear solution. | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.11 mM) | Clear solution. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.11 mM) | Clear solution. | [2] |
| Water (Hydrochloride Salt) | Freely Soluble (>25%) | [10] |
Table 2: In Vitro Activity of this compound
| Organism | MIC90 | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 2 µg/mL | [2][3] |
| Methicillin-resistant S. aureus (MRSA) | 2 µg/mL | [2][3] |
| M. tuberculosis H37Rv | Similar to Linezolid | [1] |
| MDR/XDR TB Isolates | 0.25 and 1 µg/mL, respectively | [1] |
| Intracellular Activity | Concentration | Effect | Reference |
| Intracellular M. tuberculosis | 0.1, 1, and 10 µg/mL | Dramatically decreases the number of intracellular mycobacteria. | [11] |
| Intracellular M. abscessus | 0.1, 1, and 10 µg/mL | Dramatically decreases the number of intracellular mycobacteria. | [3][12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxazolidinone antibiotic. Its mechanism of action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for the translation process.[10] This is similar to other oxazolidinone antibiotics like linezolid.[1]
Q2: My this compound solution in DMSO appears to have a precipitate after storage. What should I do?
A2: this compound can precipitate out of solution at lower temperatures. Gently warm the stock solution and use sonication to redissolve the compound.[2] To prevent this, store stock solutions at the recommended temperature (-20°C or -80°C for long-term storage) and ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.[2][3][4] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[2][13]
Q3: Is it necessary to filter-sterilize my this compound stock solution in DMSO?
A3: Generally, compounds dissolved in pure solvents like DMSO or ethanol do not require filter sterilization as these solvents are themselves antimicrobial.[13] However, if you are preparing a stock solution in an aqueous buffer or if your downstream application is particularly sensitive to contamination, filter sterilization using a 0.22 µm syringe filter is recommended.[13][14] Ensure the filter material is compatible with DMSO.
Q4: Can I use a solvent other than DMSO to dissolve this compound?
A4: While DMSO is the most commonly cited solvent for the free base form of this compound, other organic solvents might be used, though with potentially lower solubility. If using an alternative solvent, it is critical to perform a solvent tolerance study with your specific cell line to determine the maximum concentration that does not induce toxicity.[5][7] For aqueous applications, using the hydrochloride salt of this compound, which is water-soluble, is a strong alternative.[10]
Q5: How should I prepare my this compound working solution from the DMSO stock for my cell culture experiment?
A5: The best practice is to perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration in your culture medium. Then, add a small volume of this intermediate solution to your final culture volume to achieve the desired working concentration. This gradual dilution helps to minimize the risk of precipitation that can occur when a highly concentrated organic stock is rapidly introduced into an aqueous environment.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent Delpazolid MIC results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for Delpazolid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (LCB01-0371) is a novel oxazolidinone antibiotic. Similar to other oxazolidinones like linezolid, it inhibits bacterial protein synthesis. This occurs by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for translation.
Q2: Which organisms is this compound active against?
This compound has demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is particularly noted for its efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant Mycobacterium tuberculosis (XDR-TB).
Q3: What are the typical MIC values for this compound?
MIC values for this compound can vary depending on the bacterial species and resistance profile. The following table summarizes some reported MIC90 values (the concentration at which 90% of isolates are inhibited).
| Organism | Resistance Profile | This compound MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) |
| M. tuberculosis | MDR-TB | 0.5 | 1.0 |
| M. tuberculosis | XDR-TB | 1.0 | 0.25 |
Data from a study on M. tuberculosis isolates in China.
A proposed epidemiological cutoff value (ECOFF) for this compound against M. tuberculosis is 2.0 µg/mL.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from a variety of factors, ranging from technical errors in the experimental setup to the biological properties of the test organism. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Inconsistent MICs
Caption: A stepwise guide to troubleshooting inconsistent this compound MIC results.
1. Quality Control (QC) Verification
-
Problem: MIC values for your quality control (QC) strain are out of the expected range.
-
Solution:
-
Recommended QC Strains: While specific QC ranges for this compound have not been formally established by CLSI or EUCAST, standard strains used for other oxazolidinones are recommended. These include:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619
-
Mycobacterium tuberculosis H37Rv (for TB-specific assays)
-
-
Check Control Growth: Ensure the positive control (no antibiotic) shows robust growth and the negative control (no bacteria) is sterile.
-
Review Strain Handling: Verify the passage number and storage conditions of your QC strains. Excessive subculturing can lead to mutations and altered MICs.
-
2. Experimental Protocol Review
-
Problem: Results are inconsistent across different experiments or laboratories.
-
Solution: Strict adherence to a standardized protocol is crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for broth microdilution and agar dilution methods.
-
Key Parameters to Standardize:
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms or M. tuberculosis, specialized media and supplements (e.g., OADC for TB) are necessary.
-
Inoculum Preparation: The inoculum density is a critical factor. The standard is to adjust the suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. Both higher and lower inocula can significantly alter MIC values, a phenomenon known as the "inoculum effect".
-
Incubation: Incubation time and temperature must be consistent. For most bacteria, this is 16-20 hours at 35°C. For slow-growing organisms like M. tuberculosis, incubation can be 7 days or longer.
-
This compound Preparation: Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the assay does not exceed recommended limits (typically ≤1%) as it can affect bacterial growth.
-
-
3. Technical Factors Affecting MIC Results
| Potential Issue | Recommended Action |
| Incorrect Inoculum Density | Always prepare a fresh inoculum and standardize it using a nephelometer or a McFarland standard. Verify the CFU/mL of your inoculum periodically through plating and colony counting. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Verify the potency of the antibiotic powder. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| "Skipped" Wells | This may indicate contamination, improper inoculation, or issues with the antibiotic dilution. Repeat the assay with fresh materials. |
| "Trailing" Endpoints | This phenomenon, where reduced but persistent growth is seen over a range of concentrations, can be an issue with bacteriostatic agents. Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) as per CLSI/EUCAST guidelines for specific drug-bug combinations. Reading at 24 hours instead of 48 hours may also provide more consistent results for some organisms. |
4. Biological Factors Affecting MIC Results
-
Problem: A specific isolate consistently yields a higher or variable MIC compared to reference strains.
-
Solution: This may be indicative of a resistance mechanism.
-
Resistance Mutations: For oxazolidinones like this compound, resistance is often associated with mutations in the 23S rRNA gene or in ribosomal proteins L3 (rplC) and L4 (rplD). If you observe high MICs, consider sequencing these genes to identify potential mutations.
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells. This can lead to the appearance of "inner colonies" within a zone of inhibition in disk diffusion or trailing growth in broth microdilution.
-
Contamination: Ensure the purity of your isolate by streaking on an agar plate. Mixed cultures will lead to unreliable and inconsistent MIC results.
-
Diagram: this compound's Mechanism of Action and Resistance
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Detailed Experimental Protocol: Broth Microdilution for this compound MIC Testing
This protocol is based on CLSI guidelines (M07) and published studies on this compound.
-
Preparation of this compound Stock Solution:
-
Weigh a sufficient amount of this compound powder.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 2.56 mg/mL). Store at -20°C or lower.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume.
-
The typical concentration range to test is 0.06 to 32 µg/mL.
-
Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control) of the microtiter plate. The final volume will be double the initial volume (e.g., 50 µL of drug dilution + 50 µL of inoculum = 100 µL total).
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Use a reading aid, such as a viewing box with a mirror, to facilitate the observation of growth (or lack thereof).
-
For oxazolidinones, disregard pinpoint growth at the bottom of the well when determining the MIC for certain Gram-positive organisms.
-
This technical support center provides a starting point for troubleshooting this compound MIC testing. For further assistance, please consult the latest CLSI and EUCAST documentation.
How to minimize Delpazolid degradation in experimental setups
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Delpazolid in experimental setups. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, as an oxazolidinone antibiotic, is susceptible to degradation primarily through two pathways:
-
Photodegradation: Exposure to light, particularly UV light, can induce chemical changes in the molecule. The mechanism for related oxazolidinones involves reductive defluorination and solvolysis.[1][2] This can lead to a loss of therapeutic activity.
-
Oxidative Degradation: this compound can be degraded by oxidation. This process is influenced by several factors, including pH, the presence of metal ions, and temperature.[3] For other oxazolidinones, oxidative degradation is believed to occur via a hydrogen abstraction pathway.[3]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Source: MedchemExpress.com[1]
It is also recommended to protect this compound from light during storage.
Q3: What solvents are recommended for dissolving this compound?
A3: DMSO is a commonly used solvent for this compound. For in vitro studies, a stock solution can be prepared in DMSO. It is important to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q4: Can I use this compound in aqueous solutions? What precautions should I take?
A4: Yes, this compound can be used in aqueous solutions. However, the stability of oxazolidinones in aqueous solutions can be affected by pH. For a related oxazolidinone, degradation was studied over a pH range of 2 to 10, with different degradation products forming under acidic versus neutral/basic conditions.[3] It is advisable to prepare fresh aqueous solutions and use them promptly. If the experiment requires incubation over a longer period, the stability of this compound in the specific buffer system and pH should be validated.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation due to light exposure. | - Protect all this compound solutions from light by using amber-colored tubes or wrapping containers in aluminum foil.- Minimize the exposure of experimental setups (e.g., cell culture plates) to direct light. |
| Degradation in solution. | - Prepare fresh stock solutions and working solutions immediately before use.- Avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after preparation. |
| Oxidative degradation. | - If your experimental buffer contains metal ions, consider using a chelating agent to minimize metal-catalyzed oxidation.[3]- Ensure the pH of your experimental system is stable and appropriate for this compound. Significant shifts in pH can alter the rate and products of degradation.[3] |
| Improper storage. | - Verify that this compound powder and stock solutions are stored at the recommended temperatures (see FAQ 2). |
Problem 2: I observe precipitates in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Low solubility in the chosen solvent or buffer. | - For DMSO stock solutions, gentle warming and sonication can aid dissolution. Ensure you are using high-quality, anhydrous DMSO.[1]- When preparing aqueous working solutions, ensure the final concentration of this compound does not exceed its solubility limit in that specific medium. |
| pH-dependent precipitation. | - Check the pH of your solution. Changes in pH can affect the solubility of this compound. |
Problem 3: My cell-based assay results with this compound are not reproducible.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in cell culture medium. | - Minimize the exposure of the cell culture plates to light during incubation.- Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating this compound in the medium under the same conditions as your assay and then measuring its concentration at different time points using a suitable analytical method like HPLC. |
| Interaction with components of the cell culture medium. | - Some components in cell culture media can potentially interact with and degrade therapeutic compounds. If you suspect this is the case, you may need to test the stability of this compound in a simpler buffer system first. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution and sonicate until the powder is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Protocol 2: General Workflow for an In Vitro Experiment (e.g., MIC Assay)
This workflow is designed to minimize this compound degradation.
Logical Relationships
The following diagram illustrates the key factors influencing this compound degradation and the strategies to mitigate them.
References
Addressing unexpected cytotoxicity in Delpazolid cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in cell-based assays with Delpazolid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it cause cytotoxicity?
This compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] In eukaryotic cells, it can also inhibit mitochondrial protein synthesis, which is a known potential cause of cytotoxicity for this class of drugs.[2] This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes.
Q2: Is this compound expected to be cytotoxic to mammalian cells?
While the primary target of this compound is bacterial, it can exhibit cytotoxicity to mammalian cells, particularly at higher concentrations, due to its effect on mitochondrial protein synthesis.[2] However, this compound has been developed to have an improved safety profile and lower mitochondrial toxicity compared to other oxazolidinones like linezolid.[3][4] Therefore, unexpected or excessive cytotoxicity at low concentrations warrants further investigation.
Q3: What are the common causes of unexpected cytotoxicity in cell-based assays?
Unexpected cytotoxicity can arise from several factors, including:
-
Compound-specific properties: Autofluorescence or color of the compound interfering with assay readouts, or direct chemical reaction with assay reagents.[5][6][7][8][9][10]
-
Experimental procedure issues: Incorrect cell seeding density, contamination of cell cultures, improper incubation times, or errors in reagent preparation.[4][11][12][13][14][15]
-
Assay-specific artifacts: For example, some compounds can reduce MTT tetrazolium salts non-enzymatically, leading to false viability readings.[8][16][17]
-
Cell line-specific sensitivity: Different cell lines can have varying sensitivities to a compound.
Q4: How can I differentiate between true cytotoxicity and assay artifacts?
It is crucial to use orthogonal assays that measure different cellular parameters. For example, if you observe cytotoxicity with a metabolic assay (like MTT or MTS), you can validate the results with an assay that measures membrane integrity (like LDH release or a dye exclusion assay) or a direct cell counting method.[5] Including proper controls, such as wells with the compound but without cells, can also help identify compound interference.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot unexpected cytotoxicity observed in this compound cell-based assays.
Issue 1: Higher than expected cytotoxicity observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| On-target mitochondrial toxicity | - Review the literature for expected IC50 values of this compound in your cell line.[2] - Consider if the observed cytotoxicity is within the expected range for oxazolidinones. |
| Cell Culture Issues | - Check for Contamination: Visually inspect cultures for turbidity or changes in media color. Perform mycoplasma testing.[13][14] - Verify Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number.[13] - Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay duration.[11] |
| Compound-Related Issues | - Verify this compound Concentration and Purity: Confirm the correct stock concentration and ensure the compound has not degraded. - Assess Compound Solubility: Poor solubility can lead to precipitation and non-uniform cell exposure, causing apparent cytotoxicity.[3][18] Check the solubility of this compound in your culture medium. |
| Assay-Specific Artifacts | - Run Compound Interference Controls: Include wells with this compound in cell-free media to check for direct effects on the assay reagents. - Use an Orthogonal Assay: Confirm the results with a different cytotoxicity assay that has a distinct mechanism (e.g., switch from a metabolic assay to a membrane integrity assay). |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Use a calibrated multichannel pipette or an automated cell dispenser for plating. - Ensure a homogenous cell suspension before plating. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.[19] |
| Variable Incubation Times | - Ensure consistent incubation times for all plates and experimental repeats. |
| Reagent Preparation and Handling | - Prepare fresh reagents for each experiment. - Ensure complete solubilization of assay reagents and this compound. |
Issue 3: Unexpected dose-response curve (e.g., non-sigmoidal, hormetic effect).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence/Color | - If using a fluorescence or absorbance-based assay, check for this compound's intrinsic fluorescence or absorbance at the assay wavelengths.[6][20][21] - Use a plate reader to scan the emission spectrum of this compound in your assay medium. |
| Compound Interference with Assay Chemistry | - Some compounds can directly reduce tetrazolium salts (MTT, MTS) or inhibit reporter enzymes (e.g., luciferase in ATP-based assays).[7][8][9][10][16][17][22] - Run cell-free controls with varying concentrations of this compound to assess interference. |
| Complex Biological Response | - At low concentrations, some compounds can induce a proliferative or protective response (hormesis), leading to a U-shaped dose-response curve.[23] - Consider the biological context of your experiment and cell line. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Cell Line | Value | Reference |
| Mitochondrial Protein Synthesis IC50 | K562, AC16 (human cell lines) | ~3.4 µg/mL | [2] |
| MIC90 (MSSA & MRSA) | Staphylococcus aureus | 2 µg/mL | [3][18][24][25] |
| Solubility in DMSO | N/A | 30 mg/mL (97.30 mM) | [3][18][25] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[1][24][26][27]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.[16][28][29][30][31]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader (absorbance at the wavelength specified by the kit)
Procedure:
-
Plate cells and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended and measure the absorbance.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous, and maximum release controls.
Calcein AM Cell Viability Assay
This assay uses a fluorescent dye to identify live cells.[32][33][34][35][36]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Calcein AM stock solution (in DMSO)
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound.
-
After the treatment period, wash the cells gently with PBS.
-
Prepare a working solution of Calcein AM in PBS or serum-free medium (typically 1-5 µM).
-
Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Read the fluorescence intensity.
Visualizations
Caption: Mechanism of action of this compound and its potential off-target effect on mitochondrial protein synthesis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity in this compound assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 1219707-39-7 [chemicalbook.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. escolifesciences.com [escolifesciences.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 15. The Dos and Don'ts of Cell Culture | Lab Manager [labmanager.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. glpbio.com [glpbio.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 29. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 30. LDH cytotoxicity assay [protocols.io]
- 31. cellbiologics.com [cellbiologics.com]
- 32. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 33. Cytotoxicity Assay - Calcein AM [protocols.io]
- 34. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. cdn.gbiosciences.com [cdn.gbiosciences.com]
Improving the reproducibility of Delpazolid efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Delpazolid efficacy studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oxazolidolidinone antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.[3][4][5] This action halts the production of essential proteins, leading to a bacteriostatic or bactericidal effect, depending on the organism and drug concentration.[2]
Q2: What are the primary targets for this compound?
This compound is primarily active against Gram-positive bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant M. tuberculosis (XDR-TB).[1][2][6] It has also demonstrated activity against other pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[7]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to oxazolidinones, including this compound, can arise from mutations in the genes encoding the 23S rRNA and ribosomal proteins L3 (rplC) and L4 (rplD).[1][6] Notably, some mutations in the rplD gene have been shown to confer resistance to linezolid but not to this compound, suggesting this compound may be effective against some linezolid-resistant strains.[1][6]
Troubleshooting Guides
In Vitro Efficacy Studies (e.g., MIC Assays)
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for M. tuberculosis.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is critical for reproducible MICs.
-
Solution: Standardize your inoculum preparation method. Use a McFarland standard to adjust the turbidity of the bacterial suspension. For M. tuberculosis, which clumps, vortexing with glass beads can help create a more uniform suspension. Ensure the final inoculum concentration in the wells is consistent with established protocols (e.g., CLSI guidelines).
-
-
Possible Cause 2: Variability in Growth Media. The composition of the growth medium can significantly impact the growth of M. tuberculosis and the activity of this compound.
-
Solution: Use a consistent and standardized batch of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). Ensure the pH of the medium is correct and consistent across experiments.
-
-
Possible Cause 3: Inherent Biological Variability. Mycobacterium tuberculosis is known for its slow and variable growth, even within the same strain.[8][9]
-
Solution: Increase the number of biological replicates for each experiment. When possible, include a well-characterized reference strain (e.g., H37Rv) as a control in every assay to monitor for inter-assay variability.
-
Issue 2: No or poor activity of this compound observed.
-
Possible Cause 1: Drug Instability. Improper storage or handling of this compound can lead to degradation.
-
Solution: Store this compound according to the manufacturer's instructions, typically protected from light and moisture. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Emergence of Resistance. The bacterial isolate may have developed resistance to this compound.
In Vivo Efficacy Studies (e.g., Mouse Models)
Issue 1: Inconsistent bacterial load reduction in treated animals.
-
Possible Cause 1: Variability in Infection Inoculum. The number of viable bacteria in the inoculum can vary, leading to different starting bacterial burdens in the animals.
-
Solution: Prepare the bacterial inoculum from a fresh, mid-log phase culture. Plate serial dilutions of the inoculum to confirm the CFU count. Ensure a consistent route and volume of administration for infection.
-
-
Possible Cause 2: Inconsistent Drug Administration. Improper drug formulation or administration can lead to variable drug exposure in the animals.
-
Solution: Ensure this compound is properly solubilized or suspended for administration. Use precise dosing techniques (e.g., oral gavage with calibrated equipment). For oral dosing, be mindful of the animal's feeding status, as this can affect drug absorption.
-
-
Possible Cause 3: Animal-to-Animal Variation. Individual animals can exhibit different physiological responses to both the infection and the treatment.
-
Solution: Increase the number of animals per treatment group to improve statistical power. Randomize animals into treatment groups to minimize bias. Monitor animal health and weight throughout the study, as these can be indicators of variability.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| MDR-TB | - | 0.5 | [1] |
| XDR-TB | - | 1.0 | [1] |
| M. tuberculosis H37Rv | ~0.5 | - | [2] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Human | 800 mg PO | 11.74 | ~1 | ~3 | ~99% | [2][10] |
| Rat | 60 mg/kg PO | - | - | - | >80% | [3] |
| Mouse | - | - | - | 11-16 (post-antibiotic effect) | - | [3] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, PO: Oral administration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
-
Bacterial Culture: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC at 37°C.
-
Inoculum Preparation: Adjust the turbidity of a mid-log phase culture to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.[11]
Protocol 2: Mouse Model of Tuberculosis Efficacy Study
-
Infection: Infect female BALB/c mice via aerosol or intravenous injection with a low dose of M. tuberculosis (e.g., 100-200 CFU).
-
Treatment: Begin treatment 2-4 weeks post-infection. Administer this compound orally once or twice daily at the desired dose (e.g., 100 mg/kg). Include a vehicle control group and a positive control group (e.g., standard TB drug regimen).[12]
-
Monitoring: Monitor the weight and clinical signs of the mice throughout the experiment.
-
Endpoint Analysis: At selected time points (e.g., after 4 or 8 weeks of treatment), euthanize the mice and aseptically remove the lungs and/or spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for a mouse efficacy study of this compound.
References
- 1. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Rate and Variability of Intracellular Growth of a Panel of Mycobacterium tuberculosis Clinical Isolates within a Human Monocyte Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Delpazolid stability in different laboratory storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Delpazolid under various laboratory storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to one year or at -80°C for up to two years to ensure its stability.[1] For routine laboratory use, it is advisable to store it in a desiccator at 2-8°C to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the desired amount of this compound in high-quality, anhydrous DMSO. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For short-term storage, stock solutions in DMSO can be stored at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q3: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
This compound has low aqueous solubility. To prepare aqueous solutions, the use of co-solvents is often necessary. Here are some suggested solvent systems:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1] Always ensure the final solution is clear before use.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound in aqueous solutions?
Specific data on the pH-stability profile of this compound is not publicly available. However, oxazolidinone antibiotics, a class to which this compound belongs, can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to control the pH of your experimental solutions and assess the stability of this compound in your specific buffer system if it will be stored for an extended period.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Ensure solid this compound is stored at the recommended temperature and protected from moisture.- Prepare fresh stock solutions in a high-quality solvent.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect all solutions from light. |
| Precipitation of this compound in aqueous solution | Poor solubility or change in solvent composition. | - Confirm the solubility of this compound in your chosen solvent system.- Use co-solvents as recommended in the FAQs.- Ensure all components of the solvent system are thoroughly mixed before adding this compound.- Gentle warming or sonication may help redissolve the compound. |
| Loss of this compound potency over time in an aqueous buffer | pH-mediated hydrolysis or other degradation pathways. | - Determine the pH of your buffer and assess if it is within a stable range for oxazolidinones (near neutral pH is often a good starting point).- Prepare fresh solutions before each experiment.- If storage is necessary, conduct a preliminary stability study by analyzing the concentration of this compound at different time points. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | - Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperatures).- Perform a forced degradation study to intentionally generate degradation products and confirm if the unknown peaks correspond to them.- Use a validated stability-indicating analytical method to separate and quantify this compound from its degradation products. |
Summary of this compound Stability Data
Due to the limited availability of public data, a comprehensive quantitative summary of this compound's stability under various conditions cannot be provided at this time. The following table summarizes the available information on recommended storage.
| Form | Storage Condition | Duration | Reference |
| Solid | -20°C | 1 year | [1] |
| Solid | -80°C | 2 years | [1] |
| Stock Solution (in DMSO) | -20°C | Not specified, short-term recommended | General lab practice |
| Working Solution (aqueous) | N/A | Prepare fresh | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug and the drug solution to heat (e.g., 60°C).
-
Photodegradation: Expose the solid drug and the drug solution to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the drug concentration without interference from degradation products.
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent drug from all potential degradation products generated during forced degradation studies.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Controlling for Delpazolid's Effect on Mitochondrial Protein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the off-target effects of Delpazolid on mitochondrial protein synthesis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's effect on mitochondrial protein synthesis?
A1: this compound, an oxazolidinone antibiotic, primarily functions by inhibiting bacterial protein synthesis.[1] However, due to the evolutionary similarities between bacterial and mitochondrial ribosomes, this compound can also inhibit protein synthesis within the mitochondria of eukaryotic cells.[1][2] This off-target effect is a class-wide characteristic of oxazolidinones.[3] The inhibition of mitochondrial protein synthesis can lead to a reduction in the production of essential proteins encoded by mitochondrial DNA (mtDNA), particularly subunits of the electron transport chain (ETC) complexes required for oxidative phosphorylation.[1][4] This can result in mitochondrial dysfunction, which may manifest as adverse effects such as myelosuppression.[1]
Q2: How does this compound's mitochondrial effect compare to that of Linezolid?
A2: this compound and Linezolid exhibit similar inhibitory effects on mitochondrial protein synthesis in human cell lines.[1] However, a key differentiator is their pharmacokinetic profiles. This compound is cleared from the bloodstream more rapidly than Linezolid.[1] This shorter exposure time is believed to allow for mitochondrial recovery, potentially resulting in a lower incidence of mitochondrial-related side effects compared to Linezolid in clinical applications.[1]
Q3: What are the key experimental approaches to measure this compound-induced inhibition of mitochondrial protein synthesis?
A3: Several robust methods can be employed to quantify the impact of this compound on mitochondrial protein synthesis:
-
In-Cell ELISA for Mitochondrial Biogenesis: This method provides a relative quantification of a mitochondrially-encoded protein (e.g., Cytochrome c oxidase subunit I, COX-1) and a nuclear-encoded mitochondrial protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A, SDHA). A decrease in the COX-1/SDHA ratio indicates specific inhibition of mitochondrial protein synthesis.[2][5]
-
Radiolabeled Amino Acid Incorporation Assay: This classic technique directly measures the incorporation of a radiolabeled amino acid, such as [³⁵S]methionine, into newly synthesized proteins within isolated mitochondria.[6][7]
-
Oxygen Consumption Rate (OCR) Assays: Using platforms like the Seahorse XF Analyzer, this functional assay measures the rate of oxygen consumption, a key indicator of mitochondrial respiration. Inhibition of mitochondrial protein synthesis leads to a time-dependent decrease in the activity of ETC complexes, resulting in reduced OCR.[3][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the comparator drug, Linezolid, related to their effects on mitochondrial protein synthesis and antibacterial activity.
| Parameter | This compound | Linezolid | Cell Line/Organism | Reference |
| Mitochondrial Protein Synthesis IC₅₀ | ~3.4 µg/mL | ~3.4 µg/mL | K562, AC16 | [1] |
| 0.31 ± 0.02 µM (Tedizolid) | 6.4 ± 1.2 µM | Isolated rat heart mitochondria | [9] | |
| Antibacterial Activity (MIC₉₀) | 0.5 µg/mL | 1.0 µg/mL | M. tuberculosis (MDR-TB) | [10] |
| 1.0 µg/mL | 0.25 µg/mL | M. tuberculosis (XDR-TB) | [10] |
Experimental Workflow & Signaling Pathway Diagrams
Caption: Experimental workflow for assessing this compound's effect on mitochondrial protein synthesis.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Troubleshooting Guides
In-Cell ELISA for Mitochondrial Biogenesis (COX-1/SDHA Ratio)
Objective: To determine the relative levels of a mitochondrially-encoded protein (COX-1) and a nuclear-encoded mitochondrial protein (SDHA) in cultured cells following treatment with this compound.
Detailed Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HepG2, K562) in a 96-well plate at a density that allows for several cell doublings during the experiment. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of mitochondrial protein synthesis (e.g., Chloramphenicol). Incubate for a period equivalent to several cell doublings (e.g., 3-5 days).
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against COX-1 and SDHA diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells extensively with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with species-specific secondary antibodies conjugated to distinct fluorophores (for fluorescent detection) or enzymes (for colorimetric detection) for 1-2 hours at room temperature, protected from light if using fluorophores.
-
-
Detection and Analysis:
-
For fluorescent detection, wash the wells and read the plate on a fluorescent plate reader at the appropriate excitation/emission wavelengths.
-
For colorimetric detection, add the appropriate substrate and stop solution, then read the absorbance on a plate reader.
-
Normalize the COX-1 signal to the SDHA signal for each well.
-
Plot the normalized COX-1/SDHA ratio against the this compound concentration to determine the IC₅₀.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background | Incomplete blocking or insufficient washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps. |
| Non-specific antibody binding. | Titrate primary and secondary antibodies to determine the optimal concentration. Run a secondary antibody-only control. | |
| Weak or No Signal | Low protein expression. | Ensure sufficient cell number and that cells have undergone several doublings during treatment. |
| Inefficient primary or secondary antibodies. | Use validated antibodies. Increase antibody concentration or incubation time. | |
| Incorrect filter sets or wavelengths used for detection. | Verify the excitation and emission spectra of the fluorophores used. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate or fill them with PBS to maintain humidity. |
[³⁵S]Methionine Incorporation Assay in Isolated Mitochondria
Objective: To directly measure the rate of new protein synthesis in isolated mitochondria by quantifying the incorporation of radiolabeled methionine.
Detailed Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissue (e.g., rat liver or heart) using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
-
Mitochondrial Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
In Vitro Translation Reaction:
-
Prepare a translation mix containing an energy-regenerating system (e.g., ATP, GTP, creatine phosphate, creatine kinase), a mix of all amino acids except methionine, and a buffer.
-
Add a cytoplasmic protein synthesis inhibitor (e.g., cycloheximide or emetine) to prevent contamination from cytosolic translation.
-
Aliquot the mitochondrial suspension into reaction tubes.
-
Add this compound at various concentrations (and a vehicle control).
-
Initiate the reaction by adding [³⁵S]methionine.
-
-
Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes with gentle shaking.
-
Protein Precipitation:
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.
-
Incubate on ice for at least 30 minutes.
-
-
Sample Collection and Washing:
-
Collect the protein precipitate by filtering the mixture through glass fiber filters.
-
Wash the filters extensively with cold TCA to remove unincorporated [³⁵S]methionine.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [³⁵S]methionine incorporation (e.g., in cpm/mg mitochondrial protein/hour).
-
Plot the incorporation rate against the this compound concentration to determine the IC₅₀.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low [³⁵S]Methionine Incorporation | Damaged or non-functional mitochondria. | Optimize the mitochondria isolation protocol to ensure integrity. Perform a quality control check (e.g., measure respiratory control ratio). |
| Inefficient translation mix. | Ensure all components of the translation mix are fresh and at the correct concentrations. | |
| High Background Radioactivity | Incomplete removal of unincorporated [³⁵S]methionine. | Increase the number and volume of TCA washes. |
| Contamination with cytoplasmic ribosomes. | Ensure the concentration of the cytoplasmic protein synthesis inhibitor is sufficient. | |
| Inconsistent Results | Pipetting errors with viscous mitochondrial suspension. | Gently mix the mitochondrial suspension before aliquoting. Use wide-bore pipette tips. |
| Variation in incubation time or temperature. | Ensure consistent timing and temperature control for all samples. |
Oxygen Consumption Rate (OCR) Assay
Objective: To assess the functional consequences of this compound treatment on mitochondrial respiration by measuring the rate of oxygen consumption.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF cell culture microplate and allow them to attach. Treat with this compound for the desired duration (e.g., 24-72 hours).
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the different respiratory parameters to pinpoint the specific effects of this compound on mitochondrial function. A decrease in basal and maximal respiration after prolonged this compound treatment would be indicative of impaired ETC function due to inhibition of mitochondrial protein synthesis.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Basal OCR | Insufficient cell number. | Optimize cell seeding density for the specific cell type. |
| Unhealthy cells. | Ensure proper cell culture conditions and handling. | |
| Poor Response to Mitochondrial Inhibitors | Incorrect inhibitor concentrations. | Titrate the concentrations of oligomycin and FCCP for the specific cell line. |
| Clogged injection ports. | Carefully inspect and clean the injection ports. | |
| High Data Variability | Inconsistent cell plating. | Ensure even cell distribution in each well. |
| Temperature fluctuations. | Maintain a stable temperature throughout the assay. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. medium.com [medium.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Delpazolid Combination Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers undertaking in vitro and in vivo combination studies with Delpazolid. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to prevent common pitfalls and facilitate successful research outcomes.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during your this compound combination experiments.
Question: My checkerboard assay results are showing inconsistent or uninterpretable Fractional Inhibitory Concentration (FIC) indices. What could be the cause?
Answer: Inconsistent FIC indices can stem from several factors:
-
Inadequate Drug Solubilization: this compound, like many oxazolidinones, can have solubility issues. Ensure complete solubilization of this compound and the combination drug in your chosen solvent and that the final solvent concentration does not affect bacterial growth. It is recommended to prepare stock solutions in a suitable solvent like DMSO and then dilute them in the assay medium.
-
Incorrect Plate Reading Time: Reading the plates too early or too late can lead to erroneous MIC and FIC values. It's crucial to establish the optimal incubation time for your specific bacterial strain and assay conditions.
-
Microbial Contamination: Contamination of your bacterial culture or assay plates will invariably lead to unreliable results. Always practice strict aseptic techniques.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a common source of error. Ensure your pipettes are calibrated and use proper pipetting techniques.
Question: I am observing antagonism between this compound and another anti-tubercular agent in my in vitro study, which is unexpected. How should I proceed?
Answer: An unexpected antagonistic interaction requires careful investigation:
-
Verify Drug Concentrations: Double-check all calculations and dilutions to ensure the correct concentrations of both drugs were used in the assay.
-
Assess Drug Stability: Confirm that both this compound and the combination agent are stable in the assay medium and under the incubation conditions for the duration of the experiment.
-
Consider the Mechanism of Action: Review the mechanisms of action of both drugs. Antagonism can occur if the drugs have opposing effects on the same target or pathway, or if one drug induces a resistance mechanism that affects the other.
-
Repeat the Experiment: If the above factors have been ruled out, repeat the assay meticulously to confirm the antagonistic interaction.
Question: My time-kill curve assay shows bacterial regrowth after an initial killing phase with the this compound combination. What does this signify?
Answer: Bacterial regrowth in a time-kill assay can indicate several phenomena:
-
Emergence of Resistance: The initial killing phase may have eliminated the susceptible population, allowing a resistant subpopulation to grow.
-
Drug Degradation: One or both of the drugs in the combination may be degrading over the course of the experiment, leading to a decrease in the effective concentration.
-
Bacteriostatic vs. Bactericidal Effect: The combination may be primarily bacteriostatic at the tested concentrations, meaning it inhibits growth but does not kill the bacteria. Once the drug concentration falls below a certain threshold, regrowth can occur.
Question: We are planning a clinical trial with a this compound combination therapy and are concerned about potential adverse events. What are the key safety signals to monitor?
Answer: Based on clinical trial data for this compound and other oxazolidinones, key adverse events to monitor in combination studies include:
-
Myelosuppression: This is a known class effect of oxazolidinones. Regular monitoring of complete blood counts (platelets, hemoglobin, and neutrophils) is essential.
-
Peripheral and Optic Neuropathy: Long-term use of oxazolidinones has been associated with neuropathy. Regular neurological assessments are recommended.
-
Gastrointestinal Disturbances: Nausea, diarrhea, and vomiting have been reported in clinical trials.
-
QT Interval Prolongation: While this compound is suggested to have a lower risk than some other anti-TB drugs, co-administration with other QT-prolonging agents like moxifloxacin and bedaquiline necessitates careful cardiac monitoring, including regular ECGs.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies of this compound in combination with other anti-tubercular agents.
Table 1: In Vitro Synergy of this compound Combinations against Mycobacterium tuberculosis
| Combination Agent | Strain | Assay Type | FIC Index | Interaction | Reference |
| Bedaquiline | H37Rv | Checkerboard | - | Partial Synergy | |
| Clofazimine | H37Rv | Checkerboard | - | Partial Synergy | |
| Pyrazinamide | H37Rv | Checkerboard | - | Partial Synergy |
Table 2: Adverse Events in this compound Combination Clinical Trials (PanACEA-DECODE-01)
| Adverse Event | This compound Dose Group | Frequency | Severity |
| Gastritis | 800 mg twice daily | 1 participant | Serious |
| Anemia | 800 mg twice daily | 1 participant | Serious |
| Neutropenia | 800 mg once daily | 1 participant | Moderate, transient |
Note: The PanACEA-DECODE-01 trial combined this compound with bedaquiline, delamanid, and moxifloxacin.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in this compound combination studies.
Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro interaction (synergy, additivity, indifference, or antagonism) between this compound and a combination agent against Mycobacterium tuberculosis.
Methodology:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of each drug in 96-well microtiter plates using appropriate broth medium (e.g., Middlebrook 7H9). One drug is diluted along the x-axis, and the other along the y-axis.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 7-14 days.
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity or using a colorimetric indicator (e.g., resazurin).
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
Objective: To assess the bactericidal or bacteriostatic activity of this compound in combination with another agent over time.
Methodology:
-
Preparation of Cultures:
-
Grow a mid-logarithmic phase culture of the test organism.
-
-
Drug Exposure:
-
Inoculate flasks containing pre-warmed broth with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Add this compound and the combination drug at desired concentrations (e.g., at their MICs, or multiples of their MICs). Include control flasks with no drug and each drug alone.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the samples and plate them on appropriate agar plates (e.g., Middlebrook 7H11).
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each drug combination and control.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Visualizations
This compound Mechanism of Action
References
Technical Support Center: Refining Delpazolid Administration in Murine TB Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Delpazolid in murine tuberculosis (TB) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Mycobacterium tuberculosis?
A1: this compound (LCB01-0371) is a novel oxazolidinone antibiotic.[1][2] Like other drugs in its class, this compound inhibits bacterial protein synthesis, which ultimately halts the growth of or kills the bacteria.[1][3] Its mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for the translation process.[3]
Q2: What are the reported advantages of this compound over other oxazolidinones like Linezolid?
A2: this compound has demonstrated a better safety profile in some studies, with a key advantage being a lower incidence of myelosuppression, a common side effect of long-term Linezolid use.[1][2] This is attributed to its more rapid clearance from plasma, which prevents accumulation.[1] Additionally, its hydrochloride salt form is highly soluble in water, which can be advantageous for formulation and administration.[3] In some murine infection models, this compound has shown greater efficacy than Linezolid.[1]
Q3: What is the typical dosage range for this compound in murine TB studies?
A3: While optimal dosage can vary based on the specific experimental design (e.g., acute vs. chronic infection model), studies on other oxazolidinones in murine TB models have used a range of doses. For instance, Linezolid has been tested at 25, 50, and 100 mg/kg of body weight. Given this compound's comparable or slightly better activity, a similar dosage range can be considered as a starting point for dose-response studies.
Q4: How is this compound typically administered to mice in TB efficacy studies?
A4: The most common route of administration for this compound and other oxazolidinones in murine efficacy studies is oral gavage. This method allows for precise dosing.
Q5: What vehicle can be used to prepare this compound for oral administration?
A5: The hydrochloride salt of this compound is reported to be freely soluble in water (>25%), making sterile water for injection or phosphate-buffered saline (PBS) suitable vehicles.[3] For other oxazolidinones, vehicles such as 0.5% (wt/vol) carboxymethylcellulose (CMC) have also been used.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
-
Problem: Animal shows signs of distress (e.g., coughing, choking, resistance) during oral gavage.
-
Possible Causes:
-
Improper restraint of the animal.
-
Incorrect placement of the gavage needle (e.g., in the trachea).
-
Gavage needle is too large for the animal.
-
Rapid injection of the solution.
-
-
Solutions:
-
Proper Restraint: Ensure the mouse is firmly but gently restrained by the scruff of the neck, with its head and body in a straight line to facilitate the passage of the needle into the esophagus.
-
Correct Needle Placement: The gavage needle should be inserted gently into the side of the mouth and advanced along the roof of the mouth towards the esophagus. A slight swallowing reflex may be felt. If there is any resistance, do not force the needle. Withdraw and attempt again.
-
Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for adult mice).
-
Slow Administration: Inject the this compound solution slowly to prevent regurgitation and aspiration.
-
Practice and Training: Ensure personnel are adequately trained in oral gavage techniques.
-
Issue 2: Inconsistent Efficacy Results
-
Problem: High variability in bacterial load (CFU counts) between mice in the same treatment group.
-
Possible Causes:
-
Inaccurate dosing due to improper gavage technique.
-
Variability in the initial infectious dose.
-
Issues with the this compound formulation.
-
-
Solutions:
-
Standardize Gavage Technique: Ensure all personnel are using a consistent and correct oral gavage technique to deliver the intended dose accurately.
-
Confirm Infectious Dose: After aerosol infection, a subset of mice should be euthanized on day 1 post-infection to determine the initial bacterial load in the lungs, ensuring consistency across experimental groups.
-
Formulation Preparation: Prepare the this compound solution fresh daily, if possible. Ensure the drug is fully dissolved in the vehicle. If using a suspension, ensure it is homogenous before each administration.
-
Issue 3: Adverse Effects Observed in Treated Mice
-
Problem: Mice treated with this compound show signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Possible Causes:
-
The administered dose is too high.
-
Potential for compound-related toxicity.
-
-
Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain.
-
Monitor Animal Health: Closely monitor the animals daily for any clinical signs of toxicity. Record body weights regularly.
-
Hematological Analysis: As oxazolidinones can cause myelosuppression, consider performing complete blood counts (CBCs) at the end of the study to assess for anemia and thrombocytopenia.[4]
-
Histopathology: At the end of the experiment, collect major organs (liver, spleen, kidneys) for histopathological analysis to identify any potential organ-specific toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Compound | Strain | MIC (µg/mL) |
| This compound | H37Rv | Similar to Linezolid |
| This compound | MDR/XDR TB Isolates | MIC90: 0.25 - 1 |
| Linezolid | MDR-TB | Resistance Rate: 6.7% |
| This compound | MDR-TB | Resistance Rate: 0.8% |
Data synthesized from multiple sources.[1][5]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study)
| Parameter | IV Infusion (400 mg) | Oral (800 mg) |
| Bioavailability | - | ~99% |
| Protein Binding | - | 37% |
| Clearance | Rapid | Rapid |
| Food Effect | - | None |
Data from a Phase 1 clinical trial.[1][5]
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Materials:
-
This compound hydrochloride
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringes (1 mL)
-
Flexible, ball-tipped oral gavage needles (20-22 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
-
Prepare the dosing solution by dissolving the calculated amount of this compound hydrochloride in the appropriate volume of sterile water or PBS to achieve the final desired concentration. Ensure the volume to be administered is within the recommended limits for oral gavage in mice (typically 5-10 mL/kg).
-
Vortex the solution until the this compound is completely dissolved.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an oral gavage needle.
-
Restrain the mouse firmly by the scruff of the neck.
-
Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for at least 15 minutes for any signs of distress.
-
Protocol 2: Murine Model of Chronic Tuberculosis Infection and Efficacy Assessment
-
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Middlebrook 7H9 broth with appropriate supplements
-
Middlebrook 7H11 agar plates with appropriate supplements
-
Sterile PBS
-
Tissue homogenizer
-
-
Procedure:
-
Infection:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Infect mice with a low dose of M. tuberculosis (e.g., 50-100 CFU) via an aerosol exposure system.
-
On day 1 post-infection, euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.
-
-
Treatment:
-
Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).
-
Initiate treatment with this compound (prepared as in Protocol 1) and control agents (e.g., vehicle, Isoniazid). Administer the treatments daily or as per the experimental design for a specified duration (e.g., 4 weeks).
-
-
Efficacy Assessment (CFU Enumeration):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in a known volume of sterile PBS.
-
Prepare serial 10-fold dilutions of the organ homogenates in sterile PBS.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) per organ.
-
-
Visualizations
Caption: this compound's mechanism of action on M. tuberculosis protein synthesis.
Caption: Experimental workflow for this compound efficacy testing in a murine TB model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein synthesis in Mycobacterium tuberculosis as a potential target for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Delpazolid Demonstrates Comparable In Vitro Activity to Linezolid Against Multidrug-Resistant Tuberculosis Isolates
A comprehensive analysis of experimental data indicates that delpazolid, a novel oxazolidinone, exhibits potent in vitro antibacterial activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) isolates, comparable to that of linezolid. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the quantitative data, experimental protocols, and mechanisms of action for both antimicrobial agents.
This compound and linezolid belong to the oxazolidinone class of antibiotics, which are crucial in the treatment of infections caused by drug-resistant bacteria.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation.[2][3] This unique mechanism limits cross-resistance with other antibiotic classes.[2]
Comparative In Vitro Activity
A key study comparing the in vitro activity of this compound and linezolid against a panel of M. tuberculosis isolates, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, provides valuable insights into their relative potency. The minimum inhibitory concentration (MIC) is a critical measure of a drug's effectiveness, with lower values indicating greater potency.
The study's findings reveal that against MDR-TB isolates, this compound demonstrated a lower MIC90 (the concentration required to inhibit the growth of 90% of isolates) than linezolid.[4] Specifically, the MIC90 of this compound against MDR-TB was 0.5 mg/liter, whereas the MIC90 for linezolid was 1.0 mg/liter.[4] This suggests that this compound may be more potent against MDR-TB strains. Conversely, for XDR-TB isolates, linezolid showed a lower MIC90 (0.25 mg/liter) compared to this compound (1.0 mg/liter).[4]
A significant finding was the lower rate of resistance to this compound among MDR-TB isolates. Statistical analysis indicated a significantly greater proportion of linezolid-resistant isolates compared to this compound-resistant isolates within the MDR-TB group.[4]
Table 1: Comparative MIC90 Values of this compound and Linezolid against M. tuberculosis Isolates
| Drug | MDR-TB Isolates (mg/liter) | XDR-TB Isolates (mg/liter) |
| This compound | 0.5 | 1.0 |
| Linezolid | 1.0 | 0.25 |
| Data sourced from a comparative in vitro study.[4] |
Table 2: Resistance Rates of this compound and Linezolid against Drug-Resistant M. tuberculosis Isolates
| Drug | MDR-TB Isolates (%) | XDR-TB Isolates (%) |
| This compound | 0.83 | 4.2 |
| Linezolid | Significantly higher than this compound | No significant difference from this compound |
| Data sourced from a comparative in vitro study.[4] |
Mechanism of Action and Resistance
Both this compound and linezolid are oxazolidinones that inhibit bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in protein synthesis.[2][3]
Resistance to oxazolidinones in M. tuberculosis is primarily associated with mutations in the genes encoding the 23S rRNA and ribosomal proteins L3 (rplC) and L4 (rplD).[4] Interestingly, one study identified a novel mutation in the rplD gene that conferred high-level resistance to linezolid but not to this compound, suggesting potential differences in the specific binding interactions of the two drugs.[4]
Caption: Mechanism of action of oxazolidinones.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution method, specifically the microplate Alamar blue assay (MABA).
Microplate Alamar Blue Assay (MABA) Protocol for M. tuberculosis
This protocol outlines the key steps for determining the MIC of antimicrobial agents against M. tuberculosis using the MABA.
-
Preparation of Drug Solutions: Stock solutions of this compound and linezolid are prepared and serially diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted.
-
Plate Inoculation: A 96-well microtiter plate is prepared with the serially diluted drug solutions. The prepared bacterial inoculum is added to each well. Control wells containing no drug are included.
-
Incubation: The inoculated plates are sealed and incubated at 37°C for a specified period, typically 7 to 14 days.
-
Addition of Alamar Blue: After the initial incubation period, a solution of Alamar blue is added to each well.
-
Secondary Incubation: The plates are re-incubated for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest drug concentration that prevents a color change of the Alamar blue indicator from blue (no growth) to pink (growth).
Caption: Workflow for MIC determination using MABA.
Conclusion
The available in vitro data suggests that this compound is a promising new agent for the treatment of MDR-TB, exhibiting comparable and, in some instances, superior activity to linezolid. The lower resistance rates observed for this compound in MDR-TB isolates are particularly noteworthy. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of multidrug-resistant tuberculosis.
References
- 1. Frontiers | Linezolid resistance in multidrug-resistant mycobacterium tuberculosis: A systematic review and meta-analysis [frontiersin.org]
- 2. Linezolid resistance in patients with drug-resistant TB and treatment failure in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid resistance among multidrug resistant tuberculosis isolates: Insights from North Karnataka, India - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 4. Linezolid resistance in multidrug-resistant mycobacterium tuberculosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Delpazolid and Sutezolid Against Nontuberculous Mycobacteria (NTM)
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro efficacy, mechanism of action, and experimental evaluation of two next-generation oxazolidinones.
This report provides a detailed comparative analysis of Delpazolid and Sutezolid, two oxazolidinone antibiotics, against various species of Nontuberculous Mycobacteria (NTM). This guide synthesizes available experimental data to offer a clear perspective on their potential as therapeutic agents for NTM infections.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of this compound and Sutezolid has been evaluated against a range of clinically significant NTM species, including both slow-growing mycobacteria (SGM) and rapid-growing mycobacteria (RGM). The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which quantify the antimicrobial activity of these compounds.
Susceptibility in Slow-Growing Mycobacteria (SGM)
Against SGM species such as Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium kansasii, Sutezolid has consistently demonstrated superior in vitro activity compared to this compound.[1][2][3] Studies have shown that the MIC₉₀ and MBC₉₀ values for Sutezolid are significantly lower, in some cases 4- to 16-fold lower, than those of this compound and the first-generation oxazolidinone, Linezolid.[1] This suggests a potentially greater efficacy of Sutezolid in treating infections caused by these prevalent NTM species. Even in macrolide-resistant strains of M. avium and M. intracellulare, Sutezolid maintained the lowest MIC₉₀ and MBC₉₀ values.[1][2]
Susceptibility in Rapid-Growing Mycobacteria (RGM)
The landscape of in vitro activity shifts when considering RGM. For Mycobacterium abscessus, this compound has shown the lowest MIC₉₀ among the oxazolidinones in some studies.[1] However, for both Mycobacterium abscessus and Mycobacterium massiliense, the MIC and MBC values for this compound, Sutezolid, and Linezolid have been reported to be similar in other comprehensive evaluations.[1][2][3] For macrolide-resistant RGM, Sutezolid exhibited the lowest MBC₉₀, suggesting a potential bactericidal advantage.[1][2] Another study focusing on RGM found that Tedizolid, another oxazolidinone, showed the strongest activity against M. abscessus, while this compound was most potent against M. fortuitum.[4]
Data Summary Tables
The following tables summarize the quantitative data on the in vitro activity of this compound and Sutezolid against key NTM species.
Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of this compound and Sutezolid against NTM Species
| NTM Species | This compound (MIC₉₀) | Sutezolid (MIC₉₀) | Reference |
| M. avium | 32 | 4 | [1] |
| M. intracellulare | 32 | 2 | [1] |
| M. kansasii | 16 | 1 | [1] |
| M. abscessus | 4 | 8 | [1] |
| M. massiliense | 8 | 8 | [1] |
Table 2: In Vitro Activity (MBC₉₀ in µg/mL) of this compound and Sutezolid against NTM Species
| NTM Species | This compound (MBC₉₀) | Sutezolid (MBC₉₀) | Reference |
| M. avium | 32 | 8 | [1] |
| M. intracellulare | 32 | 4 | [1] |
| M. kansasii | 16 | 1 | [1] |
| M. abscessus | 16 | 16 | [1] |
| M. massiliense | 16 | 8 | [1] |
Mechanism of Action: Targeting Protein Synthesis
This compound and Sutezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action.[1][5][6] They are inhibitors of bacterial protein synthesis, a critical process for bacterial growth and survival.
The primary target of oxazolidinones is the 50S ribosomal subunit of the bacterial ribosome. Specifically, they bind to the 23S rRNA component of the 50S subunit at the peptidyl transferase center.[7][8][9] This binding event blocks the formation of the initiation complex, which is the first step in protein synthesis, thereby preventing the translation of messenger RNA (mRNA) into proteins.[6] A key feature of their mechanism is the inhibition of the formation of the first peptide bond, which distinguishes them from many other classes of protein synthesis inhibitors.
Mechanism of Action of this compound and Sutezolid
Experimental Protocols
The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following section details the typical experimental workflow for determining the MIC and MBC of this compound and Sutezolid against NTM.
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[2][5]
Experimental Workflow:
-
Inoculum Preparation: A standardized suspension of the NTM clinical isolate is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted to achieve a target final inoculum concentration in the test wells.
-
Drug Dilution Series: A serial two-fold dilution of this compound and Sutezolid is prepared in a 96-well microtiter plate using an appropriate broth medium, such as cation-adjusted Mueller-Hinton broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared NTM suspension. Control wells (growth control without drug and sterility control without inoculum) are also included.
-
Incubation: The inoculated plates are incubated at the optimal temperature and for the required duration for the specific NTM species (e.g., several days for SGM and a shorter period for RGM).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the NTM.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., 7H10 agar with OADC). The plates are then incubated to allow for colony formation. The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum.[2][5]
Experimental Workflow for MIC/MBC Determination
Conclusion
The comparative analysis of this compound and Sutezolid reveals distinct in vitro activity profiles against different NTM species. Sutezolid demonstrates superior potency against slow-growing mycobacteria, a key finding for the treatment of common NTM infections like those caused by the Mycobacterium avium complex. In contrast, the activity against rapid-growing mycobacteria is more varied, with this compound showing promise against certain species. Both agents operate through the well-established mechanism of protein synthesis inhibition characteristic of oxazolidinones. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel antimicrobial agents against NTM. Further in vivo studies and clinical trials are warranted to translate these in vitro findings into effective therapeutic strategies for patients with NTM diseases.
References
- 1. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Portico [access.portico.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Delpazolid's Promise in Chronic Tuberculosis: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the preclinical efficacy of Delpazolid in the context of chronic tuberculosis infection, benchmarked against key alternatives.
This compound (LCB01-0371), a novel oxazolidinone antibiotic, is emerging as a significant candidate in the fight against tuberculosis (TB), particularly multi-drug-resistant strains (MDR-TB).[1] Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, against other key anti-tubercular agents in a chronic infection model framework. While direct quantitative data for this compound in a chronic murine TB model is not publicly available, this guide collates in vitro data, early bactericidal activity in humans, and detailed preclinical data from comparator drugs to offer a comprehensive evaluation for researchers.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Class | MIC90 (μg/mL) for MDR/XDR-TB Isolates | Key Findings |
| This compound | Oxazolidinone | 0.25 - 1 | Lower resistance rates compared to linezolid in some studies.[1] |
| Linezolid | Oxazolidinone | Not explicitly stated for MDR/XDR, but used as a comparator. | A key repurposed drug for MDR-TB, but with known toxicities. |
| Sutezolid | Oxazolidinone | Not explicitly stated in these sources. | Shows potent activity against M. tuberculosis. |
| Pretomanid | Nitroimidazole | Not explicitly stated in these sources. | Active against both replicating and non-replicating M. tuberculosis. |
Table 2: Efficacy in Preclinical and Clinical Models
| Compound | Model System | Treatment Regimen | Efficacy Outcome (Reduction in Bacterial Load) |
| This compound | Human (Phase 2a, 14-day EBA study) | 800 mg QD | Average daily decline of 0.044 ± 0.016 log CFU/mL in sputum.[3][4] |
| This compound | Human (Phase 2a, 14-day EBA study) | 400 mg BID | Average daily decline of 0.053 ± 0.017 log CFU/mL in sputum.[3][4] |
| This compound | Human (Phase 2a, 14-day EBA study) | 800 mg BID | Average daily decline of 0.043 ± 0.016 log CFU/mL in sputum.[3][4] |
| Linezolid | Murine Chronic TB Model | 100 mg/kg, 5 days/week for 4 weeks | ~1.5 log10 CFU reduction in lungs. |
| Sutezolid | Murine Chronic TB Model | Not explicitly stated in these sources. | Has demonstrated superior efficacy to linezolid in some murine models. |
| Pretomanid | Murine Chronic TB Model | 100 mg/kg/day | Significant CFU reduction in lungs and spleen, comparable to isoniazid. |
Note: Direct comparative studies of this compound in a chronic murine TB model with CFU data are not publicly available. The human early bactericidal activity (EBA) data is provided as an indicator of its antimycobacterial effect.
Experimental Protocols
A standardized experimental protocol for evaluating drug efficacy in a murine model of chronic tuberculosis infection is outlined below. This protocol is based on methodologies reported in preclinical studies of anti-tubercular agents.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: BALB/c or C57BL/6 mice are commonly used strains for TB research.
-
Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection. This typically results in the implantation of approximately 100-200 bacilli in the lungs.
-
Establishment of Chronic Infection: The infection is allowed to progress for a period of 4 to 6 weeks. During this time, the bacterial load in the lungs reaches a stable plateau, and granulomatous lesions develop, mimicking chronic human tuberculosis.
-
Treatment Initiation: After the establishment of chronic infection, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered orally or via an appropriate route at specified doses and frequencies for a defined duration (typically 4 to 8 weeks). A vehicle control group receives the administration vehicle alone.
-
Efficacy Assessment: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically harvested, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).
-
Data Analysis: After incubation, colony-forming units (CFU) are counted to determine the bacterial load in each organ. The efficacy of the treatment is measured by the reduction in the mean log10 CFU counts compared to the untreated control group.
Visualizing the Process
Mechanism of Action: Oxazolidinone Antibiotics
Caption: this compound's mechanism of action.
Experimental Workflow for Efficacy Testing
Caption: Murine model experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delpazolid's Edge: A Comparative Analysis of Cross-Resistance with Other Oxazolidinones
For Immediate Release
DAEJEON, South Korea – November 12, 2025 – A comprehensive review of cross-resistance studies between the novel oxazolidinone, delpazolid, and its predecessors—linezolid, tedizolid, and sutezolid—reveals a promising profile for this compound in overcoming certain resistance mechanisms. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance against clinically relevant bacterial pathogens.
Key Findings in Cross-Resistance
Oxazolidinones represent a critical class of antibiotics for treating infections caused by multidrug-resistant Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the emergence of resistance, primarily through mutations in the 23S rRNA gene (e.g., G2576T) and ribosomal proteins L3 and L4, as well as the acquisition of the cfr gene, poses a significant challenge to their clinical efficacy.
This compound has demonstrated comparable or superior activity to linezolid against various pathogens. Notably, studies on Mycobacterium tuberculosis have identified a key differentiation in their resistance profiles. While mutations in the 23S rRNA gene can confer cross-resistance to both this compound and linezolid, a specific mutation in the ribosomal protein L4 (rplD gene) has been shown to confer resistance to linezolid but not to this compound, suggesting this compound may remain effective against certain linezolid-resistant strains[1].
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other oxazolidinones against various bacterial species, including strains with defined resistance mechanisms where data is available.
Table 1: Comparative MICs (μg/mL) of Oxazolidinones against Mycobacterium tuberculosis
| Organism | Oxazolidinone | MIC₅₀ | MIC₉₀ |
| MDR-TB | This compound | - | 0.5 |
| Linezolid | - | 1.0 | |
| XDR-TB | This compound | - | 1.0 |
| Linezolid | - | 0.25 | |
| H37Rv | This compound | 0.25-0.5 | - |
| Linezolid | 0.25-0.5 | - | |
| Tedizolid | 0.12-0.25 | - | |
| Sutezolid | 0.06-0.12 | - |
Data sourced from multiple in vitro studies. MIC values can vary based on testing methodology and specific strains.
Table 2: Comparative MICs (μg/mL) of Oxazolidinones against Slowly Growing Mycobacteria (SGM)
| Organism | Oxazolidinone | MIC₅₀ | MIC₉₀ |
| M. avium | This compound | 32 | >32 |
| Linezolid | 16 | 32 | |
| Tedizolid | 32 | >32 | |
| Sutezolid | 4 | 8 | |
| M. intracellulare | This compound | 8 | 16 |
| Linezolid | 8 | 16 | |
| Tedizolid | 8 | 16 | |
| Sutezolid | 2 | 4 |
Data highlights sutezolid's potent activity against these SGM strains.
Table 3: Comparative MICs (μg/mL) of this compound and Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) Bloodstream Isolates
| Oxazolidinone | MIC₅₀ | MIC₉₀ |
| This compound | 1 | 2 |
| Linezolid | 1 | 2 |
While MIC₅₀ and MIC₉₀ values are similar, this compound demonstrated greater potency against a larger percentage of isolates compared to linezolid in this study[2].
Note: There is a current lack of publicly available data on the in vitro activity of this compound against linezolid-resistant Staphylococcus aureus and Enterococcus species with specific resistance mechanisms such as the G2576T mutation in the 23S rRNA gene or the presence of the cfr gene. Further research in this area is crucial for a complete understanding of this compound's cross-resistance profile.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of cross-resistance studies. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Testing Protocol
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and other oxazolidinones are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microtiter plates.
-
-
Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Aliquots of the prepared bacterial inoculum are added to each well of the microtiter plate containing the serially diluted antibiotics.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The results are interpreted according to the established breakpoints for each antibiotic, if available.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for assessing cross-resistance, the following diagram illustrates the typical experimental workflow.
Conclusion
The available data suggests that this compound holds promise as a valuable addition to the oxazolidinone class, particularly in its potential to circumvent certain linezolid resistance mechanisms. Its comparable or enhanced in vitro activity against key pathogens underscores its potential clinical utility. However, further comprehensive studies are imperative to fully elucidate its cross-resistance profile against a broader range of linezolid-resistant Gram-positive bacteria with well-characterized resistance determinants. Such data will be instrumental in guiding the future clinical development and positioning of this compound in the fight against antimicrobial resistance.
References
- 1. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Delpazolid and Tedizolid
In the landscape of oxazolidinone antibiotics, delpazolid and tedizolid represent significant advancements, offering potent activity against a range of Gram-positive pathogens. This guide provides a detailed in vitro comparison of these two agents, presenting key performance data, experimental methodologies, and visual representations of their mechanism of action and experimental workflows to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and tedizolid exert their antibacterial effects through the inhibition of bacterial protein synthesis.[1] As oxazolidinones, they bind to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a critical step in the translation process.[1][2] This shared mechanism of action is depicted in the signaling pathway diagram below.
Caption: Mechanism of action for this compound and Tedizolid.
Quantitative Data: In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and tedizolid against a panel of clinically relevant Gram-positive bacteria. The data is compiled from various in vitro studies. Tedizolid generally exhibits lower MIC values, indicating greater potency, against many of the tested organisms.[3][4][5][6][7][8][9][10]
| Bacterial Species | This compound MIC (µg/mL) | Tedizolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 (MIC₉₀) | 0.12 - 0.5 (MIC₉₀) |
| Staphylococcus aureus (MRSA) | 0.5 (MIC₉₀) | 0.12 - 0.5 (MIC₉₀) |
| Enterococcus faecalis | Not widely reported | 0.25 - 0.5 (MIC₉₀) |
| Enterococcus faecium (VRE) | Not widely reported | 0.25 - 0.5 (MIC₉₀) |
| Streptococcus pneumoniae | 1 (MIC₉₀) | ≤0.5 (MIC range) |
| Mycobacterium abscessus | 2-fold lower than linezolid | 1 (MIC₅₀), 2 (MIC₉₀) |
| Mycobacterium fortuitum | 4-fold lower than linezolid | Similar to linezolid |
| Mycobacterium tuberculosis (MDR/XDR) | 0.5 (MIC₉₀) | Not widely reported |
Experimental Protocols
The in vitro activity of this compound and tedizolid is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Broth Microdilution MIC Assay Protocol
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and tedizolid in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution MIC Assay Protocol
In this method, the antibiotics are incorporated into an agar medium at various concentrations.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a specific concentration of this compound or tedizolid. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.
Conclusion
Both this compound and tedizolid are potent oxazolidinone antibiotics with a shared mechanism of action. In vitro data suggests that tedizolid generally exhibits greater potency against a broad range of Gram-positive bacteria compared to what has been reported for this compound in the available literature. However, this compound shows promising activity against certain mycobacterial species. The choice between these agents for further development or clinical use will depend on the specific target pathogen, resistance patterns, and the overall clinical context. The standardized protocols outlined here are crucial for generating reliable and comparable in vitro susceptibility data to guide these decisions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 4. jmilabs.com [jmilabs.com]
- 5. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Tedizolid in Comparison with Other Oral and Intravenous Agents Against a Collection of Community-Acquired Methicillin-Resistant Staphylococcus aureus (2014-2015) in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. primescholars.com [primescholars.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Delpazolid: A New Oxazolidinone's In Vitro Potency and its Correlation with In Vivo Therapeutic Outcomes
A comprehensive analysis of delpazolid's performance against susceptible and drug-resistant Mycobacterium tuberculosis, benchmarked against the established oxazolidinone, linezolid. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these critical anti-tuberculosis agents.
This compound (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a range of bacteria, including drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As with other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis. This guide provides a detailed comparison of this compound and linezolid, focusing on the correlation between in vitro susceptibility, as determined by Minimum Inhibitory Concentration (MIC), and in vivo efficacy derived from preclinical and clinical studies.
In Vitro Susceptibility: A Head-to-Head Comparison
This compound has shown comparable or slightly better in vitro efficacy against Gram-positive bacteria than linezolid. Against M. tuberculosis H37Rv, this compound exhibits a similar MIC to linezolid; however, its minimum bactericidal concentration (MBC) is reported to be more than fourfold lower. This suggests a greater bactericidal potential for this compound.
In studies with multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB isolates, this compound has demonstrated significant promise. The MIC90 values for this compound against MDR and XDR-TB isolates have been reported as 0.25 µg/mL and 1 µg/mL, respectively. Notably, in a study of MDR-TB isolates from China, the resistance rate to this compound was 0.8%, significantly lower than the 6.7% resistance rate observed for linezolid.
| Organism/Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | Similar to Linezolid | Similar to this compound | |
| MDR-TB Isolates (MIC90) | 0.25 | 1.0 | |
| XDR-TB Isolates (MIC90) | 1.0 | 0.25 | |
| M. abscessus (MIC50) | 1.2 | N/A | |
| Methicillin-resistant S. aureus (MRSA) (MIC90) | 2 | N/A |
| Parameter | This compound | Linezolid | Reference |
| Minimum Bactericidal Concentration (vs. Mtb H37Rv) | >4-fold lower than Linezolid | N/A | |
| Resistance Rate (MDR-TB isolates, China) | 0.8% | 6.7% |
In Vivo Efficacy: From Animal Models to Clinical Trials
Preclinical studies in murine models of tuberculosis have substantiated the in vitro findings. In various infection models, including systemic, soft tissue, lung, and thigh infections in mice, this compound demonstrated greater efficacy than linezolid.
Clinical trials have further elucidated the in vivo potential of this compound. A Phase 2a early bactericidal activity (EBA) study in patients with pulmonary tuberculosis evaluated several dosing regimens of this compound. The average daily decline in log-colony forming units (CFU) in sputum was measured over 14 days.
| Treatment Group | Average Daily Decline in log-CFU (± SD) | Reference |
| This compound 800 mg once daily (QD) | 0.044 ± 0.016 | |
| This compound 400 mg twice daily (BID) | 0.053 ± 0.017 | |
| This compound 800 mg BID | 0.043 ± 0.016 | |
| This compound 1200 mg QD | 0.019 ± 0.017 | |
| Linezolid 600 mg BID (Active Control) | 0.154 ± 0.023 | |
| HRZE (Standard Regimen) (Active Control) | 0.192 ± 0.028 |
These results indicate that while the standard HRZE regimen and linezolid showed greater early bactericidal activity in this study, this compound demonstrated a dose-dependent bactericidal effect. Furthermore, this compound has been generally well-tolerated in clinical trials, with a notable absence of significant myelosuppression, a key dose-limiting toxicity associated with prolonged linezolid use.
Mechanism of Action: Targeting Bacterial Protein Synthesis
This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and thereby halting protein synthesis. While the primary binding site is within the 23S rRNA, some evidence suggests there may be subtle differences in the binding of this compound and linezolid, which could account for the observed differences in activity and resistance profiles.
Mechanism of this compound Action.
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The in vitro activity of this compound and comparator drugs against M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Mycobacterial Suspension: A suspension of the M. tuberculosis strain is prepared in an appropriate broth, such as Middlebrook 7H9, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve the desired inoculum size.
-
Drug Dilution: Serial twofold dilutions of this compound and comparator drugs are prepared in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The microplates are incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, a solution of Alamar Blue reagent is added to each well.
-
Re-incubation and Reading: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy Murine Model
The in vivo efficacy of this compound is typically evaluated in a murine model of chronic tuberculosis.
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment Initiation: Treatment with this compound, a comparator drug (e.g., linezolid), or a vehicle control is initiated several weeks post-infection, once a stable bacterial load is established in the lungs.
-
Drug Administration: Drugs are typically administered orally via gavage, once or twice daily, for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the drug.
Drug Development Workflow.
Conclusion
The available data strongly suggest a good correlation between the in vitro susceptibility of M. tuberculosis to this compound and its in vivo efficacy. This compound demonstrates potent in vitro activity against both drug-susceptible and, importantly, multidrug-resistant strains, often exceeding that of linezolid. These in vitro advantages translate to significant in vivo bactericidal activity in animal models and early clinical trials. While further clinical studies are needed to fully establish its role in tuberculosis treatment regimens, this compound's favorable safety profile, particularly the reduced potential for myelosuppression, positions it as a promising alternative to linezolid for the treatment of drug-resistant tuberculosis. The continued investigation and development of this compound are critical steps toward shorter, safer, and more effective treatment regimens for this global health threat.
A Comparative In Vitro Analysis of Mitochondrial Toxicity: Delpazolid vs. Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro mitochondrial toxicity profiles of delpazolid and linezolid, two members of the oxazolidinone class of antibiotics. The information presented is based on available experimental data to assist researchers in understanding the potential mitochondrial liabilities of these compounds.
Executive Summary
Both this compound and linezolid are potent antibiotics that function by inhibiting bacterial protein synthesis. However, their mechanism of action extends to mitochondrial ribosomes, which share structural similarities with their bacterial counterparts. This off-target effect can lead to mitochondrial dysfunction, a key concern in drug development. In vitro studies on human cell lines have indicated that this compound exhibits inhibitory effects on mitochondrial protein synthesis that are similar to those of linezolid.[1] Despite this, this compound's pharmacokinetic profile, characterized by more rapid clearance, may result in lower instances of myelosuppression by allowing for mitochondrial recovery between doses.[1]
Data Presentation: In Vitro Mitochondrial Toxicity
| Parameter | This compound | Linezolid | Source |
| Mechanism of Action | Inhibition of mitochondrial protein synthesis via binding to the large ribosomal subunit. | Inhibition of mitochondrial protein synthesis via binding to the large ribosomal subunit. | [1][2] |
| Inhibition of Mitochondrial Protein Synthesis | Effects are reported to be similar to linezolid in human cell lines (K562 and AC16). | IC50 values for inhibition of CYTox I expression are approximately 9 to 14 μM. | [1][2] |
| Effect on Cytochrome c Oxidase (Complex IV) | Not explicitly quantified in direct comparison. | Causes a concentration-dependent decrease in the expression of CYTox I, a subunit of Complex IV. | [2] |
| Cellular Proliferation | Not explicitly quantified in direct comparison. | Can cause a time- and concentration-dependent inhibition of cell proliferation, linked to mitochondrial protein synthesis inhibition. | |
| Reported Mitochondrial Damage Limit (IC50) | 3.4 µg/mL | 3.4 µg/mL | [1] |
Note: Direct comparative in vitro studies with quantitative data for this compound are limited. The information presented is synthesized from available literature.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to compare the in vitro mitochondrial toxicity of this compound and linezolid. These protocols are based on established methods used for assessing the mitochondrial toxicity of oxazolidinones.
Inhibition of Mitochondrial Protein Synthesis (Cytochrome c Oxidase Subunit I Expression)
-
Cell Culture: Human cell lines, such as HL-60 promyelocytes or K562 myelogenous leukemia cells, are cultured in appropriate media.
-
Drug Exposure: Cells are incubated with varying concentrations of this compound and linezolid for a specified period (e.g., 72 hours).
-
Western Blot Analysis:
-
Following drug exposure, cells are harvested, and mitochondrial fractions are isolated.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against a mitochondrially-encoded protein (e.g., CYTox I) and a nuclear-encoded mitochondrial protein as a loading control (e.g., Tom20).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) system, and band intensities are quantified to determine the relative expression of CYTox I.[2]
-
Cytochrome c Oxidase Activity Assay
-
Cell Preparation: Cells are treated with this compound and linezolid as described above.
-
Assay Procedure:
-
A commercially available cytochrome c oxidase assay kit is used.
-
Cell lysates are prepared, and the activity of cytochrome c oxidase (Complex IV) is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c at a specific wavelength (e.g., 550 nm).
-
The results are normalized to the total protein content of the cell lysates.[2]
-
Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)
-
Cell Culture: Cells are seeded in a Seahorse XF microplate.
-
Drug Treatment: Cells are exposed to this compound and linezolid for a defined period.
-
Seahorse Assay:
-
The Seahorse XF analyzer is used to measure the oxygen consumption rate (OCR) in real-time.
-
A mitochondrial stress test is performed by sequentially injecting an ATP synthase inhibitor (oligomycin), an uncoupler (e.g., FCCP), and a Complex I/III inhibitor (e.g., rotenone/antimycin A).
-
This allows for the determination of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]
-
Visualizations
Caption: Mechanism of Oxazolidinone Mitochondrial Toxicity.
Caption: Experimental Workflow for In Vitro Comparison.
References
- 1. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Delpazolid and Rifampicin in Tuberculosis Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potential synergistic effects between the oxazolidinone antibiotic Delpazolid and the frontline anti-tuberculosis drug, rifampicin. While direct experimental data on this specific combination is not yet prominent in published literature, this document synthesizes available data from analogous drug pairings, outlines detailed experimental protocols for assessing synergy, and offers a framework for future research.
Currently, there is a recognized gap in the literature regarding the direct synergistic interaction between this compound and rifampicin against Mycobacterium tuberculosis. However, studies on this compound in combination with other anti-tuberculosis agents and of rifampicin with other oxazolidinones, such as linezolid, provide valuable insights into the potential for synergistic activity.
Performance of this compound in Combination with Other Anti-TB Drugs
This compound (LCB01-0371), a novel oxazolidinone, has been evaluated for synergistic effects with existing anti-tuberculosis medications.[1][2] A checkerboard assay against M. tuberculosis H37Rv revealed partial synergism with clofazimine, bedaquiline, and pyrazinamide.[1]
Table 1: In Vitro Interaction of this compound with Select Anti-Tuberculosis Drugs against M. tuberculosis H37Rv
| Combination Drug | MIC of Combination Drug (µg/mL) | MIC of this compound (µg/mL) | Interaction Profile |
|---|---|---|---|
| Clofazimine | 0.5 | 1 | Partial Synergism |
| Bedaquiline | 0.12 | 1 | Partial Synergism |
| Pyrazinamide | 50 | 1 | Partial Synergism |
Source: Data synthesized from checkerboard assay results mentioned in literature.[1]
Follow-up in vitro time-kill assays further explored these combinations. When this compound was combined with bedaquiline or clofazimine at half their individual minimum inhibitory concentrations (MIC), regrowth of M. tuberculosis H37Rv was not observed.[1] A combination of 1x MIC of this compound (1 µg/mL) and 0.5x MIC of clofazimine (0.25 µg/mL) resulted in a 2 log reduction in colony-forming units (CFU).[1]
Performance of Rifampicin in Combination with Linezolid
As this compound is an oxazolidinone, its potential interactions with rifampicin can be contextualized by examining studies of linezolid, another drug in the same class. The combination of rifampicin and linezolid has been studied against various strains of M. tuberculosis.
Table 2: Summary of Rifampicin and Linezolid Combination Studies
| Study Focus | Method | Key Findings | Reference |
|---|---|---|---|
| In vitro activity against M. tuberculosis clinical isolates | Modified Checkerboard Assay (REDCA), Time-Kill Curve Assay | The combination demonstrated a bacteriostatic effect on the reference strain and susceptible isolates. For rifampicin-resistant isolates, the combination did not enhance the killing of the bacillus. | [3] |
| Pharmacokinetic Interaction | In vivo mouse model | Co-administration with rifampicin has been shown to reduce the blood concentration of linezolid. This is a critical consideration for clinical applications. | [4] |
| Mechanism of Synergy against Gram-Negative Bacteria | Checkerboard Assays | While not focused on M. tuberculosis, this study highlights that rifampicin's properties make it prone to synergistic interactions with drugs like linezolid, particularly when bacterial membrane permeability is altered. |[5] |
These findings suggest that while a rifampicin-oxazolidinone combination can be effective, the nature of the interaction may be complex, ranging from bacteriostatic to potential pharmacokinetic conflicts.
Experimental Protocols for Assessing Synergy
To directly evaluate the synergistic potential of this compound and rifampicin, standardized in vitro methods such as the checkerboard assay and time-kill curve analysis are essential.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the in vitro synergistic activity of two antimicrobial agents.[6][7][8]
Detailed Methodology:
-
Preparation of Drug Solutions: Stock solutions of this compound and rifampicin are prepared at concentrations significantly higher than their expected MICs. A series of twofold dilutions for each drug are then prepared.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are dispensed horizontally, while the dilutions of rifampicin are dispensed vertically. This creates a matrix of wells containing various concentrations of both drugs. Control wells with each drug alone and no drugs are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., 5 x 10^5 CFU/mL).[8]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 7-14 days for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
The interpretation of the FICI value determines the nature of the drug interaction.[9][10]
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[11][12]
Detailed Methodology:
-
Inoculum Preparation: An exponential-phase culture of M. tuberculosis is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in an appropriate broth medium.[11]
-
Drug Exposure: The bacterial suspension is exposed to this compound and rifampicin, both alone and in combination, at specific concentrations (e.g., 0.5x, 1x, or 2x MIC). A growth control without any drug is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Quantification of Viable Bacteria: Serial dilutions of the collected samples are plated on appropriate agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion and Future Directions
While direct evidence for the synergistic activity of this compound and rifampicin is currently lacking, the available data on analogous drug combinations provide a strong rationale for further investigation. The partial synergy of this compound with other anti-TB drugs and the known interactions of rifampicin with linezolid suggest that a combination therapy could be beneficial. However, the potential for antagonistic pharmacokinetic interactions, as seen with linezolid, underscores the need for careful evaluation.
Future research should prioritize conducting checkerboard and time-kill assays to directly quantify the in vitro interaction between this compound and rifampicin against both drug-susceptible and drug-resistant strains of M. tuberculosis. Subsequent in vivo studies in animal models would be crucial to assess the efficacy and pharmacokinetic profile of this combination, ultimately determining its potential role in future tuberculosis treatment regimens.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of rifampicin and linezolid combination in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a rifampicin pre-treatment on linezolid pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Delpazolid: A New Oxazolidinone with a Promising Myelosuppression Profile
A Comparative Guide for Researchers and Drug Development Professionals
The oxazolidinone class of antibiotics has been a cornerstone in the treatment of multidrug-resistant Gram-positive infections. However, their clinical utility, particularly for long-term therapy, has been hampered by dose-dependent myelosuppression, a form of bone marrow suppression that can lead to anemia, thrombocytopenia, and neutropenia. Delpazolid (LCB01-0371), a novel oxazolidinone, has been developed with the aim of providing a safer alternative with a reduced potential for this significant adverse effect. This guide provides a comparative analysis of this compound's myelosuppression potential against other key oxazolidinones, supported by available experimental data.
Lower Myelosuppression Potential: Evidence from Clinical and Preclinical Studies
Clinical data from Phase 1 and Phase 2a trials suggest that this compound has a favorable safety profile with regard to myelosuppression. In a Phase 1 trial, this compound was administered for three weeks with no reported instances of myelosuppression-related adverse events.[1] Furthermore, a Phase 2a study in patients with tuberculosis indicated that this compound could potentially replace linezolid and shorten treatment duration, partly due to its reduced toxicity.[1]
The primary mechanism behind oxazolidinone-induced myelosuppression is the inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells.[2] This off-target effect is due to the similarity between bacterial and mitochondrial ribosomes. This compound's design appears to mitigate this effect. While direct comparative preclinical studies with quantitative data on myelosuppression are not extensively published, the available information points towards this compound having a lower propensity for this toxicity compared to linezolid and tedizolid. LegoChem Biosciences has reported that in contrast to linezolid and tedizolid, which demonstrated 25% and 80% myelosuppression in mice and 35% and 60% in rats, respectively, no myelosuppression was observed with this compound administration for up to 3 weeks in these animal models.[3]
Comparative Data on Myelosuppression Potential
To facilitate a clear comparison, the following tables summarize the available data on the myelosuppressive potential of this compound and its key alternatives.
| Drug | Preclinical Myelosuppression Data (Mice) | Preclinical Myelosuppression Data (Rats) | Clinical Myelosuppression Observations |
| This compound | No myelosuppression reported after 3 weeks of administration.[3] | No myelosuppression reported after 3 weeks of administration.[3] | No myelosuppression-related adverse events in Phase 1 (up to 21 days) and Phase 2a trials.[1] |
| Linezolid | 25% myelosuppression reported.[3] | 35% myelosuppression reported.[3] | Known to cause dose- and duration-dependent myelosuppression, particularly thrombocytopenia.[4] |
| Tedizolid | 80% myelosuppression reported.[3] | 60% myelosuppression reported.[3] | Generally considered to have a lower incidence of myelosuppression than linezolid in short-term studies, but the risk remains.[5] |
Experimental Methodologies for Assessing Myelosuppression
The evaluation of myelosuppression for oxazolidinones involves a combination of in vitro and in vivo experimental models.
In Vitro Colony-Forming Unit (CFU) Assays
These assays are critical for assessing the direct impact of a drug on the proliferation and differentiation of hematopoietic progenitor cells.
Experimental Protocol: CFU Assay for Myelosuppression
-
Cell Source: Bone marrow is harvested from preclinical animal models (e.g., mice, rats) or human donors.
-
Cell Isolation: Mononuclear cells are isolated from the bone marrow aspirate using density gradient centrifugation.
-
Cell Culture: The isolated cells are plated in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., erythropoietin, thrombopoietin, stem cell factor, interleukins) to promote the growth of specific hematopoietic lineages.
-
Drug Exposure: The cells are incubated with varying concentrations of the test compounds (e.g., this compound, linezolid, tedizolid) for a specified period (typically 7-14 days).
-
Colony Counting: After the incubation period, the number of colonies for each lineage (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-Mk for megakaryocyte) is counted under a microscope.
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits colony formation by 50%) is calculated for each drug and each cell lineage to determine its myelosuppressive potential.
In Vivo Murine Models of Myelosuppression
Animal models, particularly in mice, are used to evaluate the systemic effects of oxazolidinones on hematopoiesis.
Experimental Protocol: Murine Model of Oxazolidinone-Induced Myelosuppression
-
Animal Model: Specific strains of mice (e.g., BALB/c or C57BL/6) are commonly used.
-
Drug Administration: The test compounds are administered to the mice, typically via oral gavage or intravenous injection, at various dose levels and for a defined duration (e.g., 7, 14, or 21 days).
-
Blood Sample Collection: Blood samples are collected periodically from the mice to monitor complete blood counts (CBCs), including red blood cell count, white blood cell count, platelet count, and hemoglobin levels.
-
Bone Marrow Analysis: At the end of the study, bone marrow is harvested from the femurs and tibias to assess cellularity and the number of hematopoietic progenitor cells using CFU assays or flow cytometry.
-
Histopathology: Bone marrow and spleen tissues may be collected for histopathological examination to assess for any drug-induced changes.
-
Data Analysis: The data from the treated groups are compared to a vehicle control group to determine the extent of myelosuppression induced by each drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in oxazolidinone-induced myelosuppression and a typical experimental workflow for its assessment.
Caption: Mechanism of Oxazolidinone-Induced Myelosuppression.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 3. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelosuppression with Oxazolidinones: Are There Differences? - PMC [pmc.ncbi.nlm.nih.gov]
Delpazolid vs. Linezolid: A Comparative Review of Preclinical Pharmacokinetics
A deep dive into the pharmacokinetic profiles of the novel oxazolidinone, delpazolid, and its predecessor, linezolid, in key animal models, offering a data-driven comparison for researchers and drug development professionals.
This guide provides a comprehensive analysis of the preclinical pharmacokinetic properties of this compound and linezolid, two critical oxazolidinone antibiotics. The following sections detail the experimental methodologies, present comparative pharmacokinetic data in tabular format, and visualize the experimental workflows. This information is intended to support further research and development in the field of infectious diseases.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and linezolid observed in rodent models. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as dose, administration route, and animal strain.
This compound Pharmacokinetic Parameters in Rodent Models
| Animal Model | Dose (mg/kg) | Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 30 | p.o. | 10.1 | 0.25 | 48.28 | 3.9 | Not Reported | [1] |
| Rat | 60 (twice daily) | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | >80 | [1] |
| Rat | 120 (twice daily) | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | >80 | [1] |
Linezolid Pharmacokinetic Parameters in Rodent Models
| Animal Model | Dose (mg/kg) | Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 0.625 - 40 | p.o. | 0.6 - 30.0 | Not Reported | 0.6 - 56.2 | 0.4 - 0.9 | >70 | [2][3] |
| Rat | 63 | i.g. | Not Reported | Not Reported | 224.5 (AUC₀-∞) | Not Reported | >95 | [3][4] |
| Rat | 25 | i.v. | Not Reported | Not Reported | 86.4 (AUC₀-∞) | Not Reported | - | [4] |
Experimental Protocols
The methodologies employed in the cited studies to determine the pharmacokinetic profiles of this compound and linezolid are detailed below.
This compound Studies
-
Mouse Study Protocol:
-
Animal Model: Specific mouse strain not detailed.
-
Dosing: A single oral (p.o.) dose of 30 mg/kg was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of this compound in plasma was determined using a validated analytical method (specific method not detailed in the available text).
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate pharmacokinetic parameters.[1]
-
-
Rat Study Protocol:
-
Animal Model: Specific rat strain not detailed.
-
Dosing: Oral (p.o.) doses of 60 and 120 mg/kg/day were administered twice daily for two weeks.
-
Key Finding: The oral bioavailability was reported to be greater than 80%.[1]
-
Linezolid Studies
-
Mouse Study Protocol:
-
Animal Model: Neutropenic murine pneumonia model.
-
Dosing: Single oral (p.o.) doses ranging from 0.625 to 40 mg/kg were administered.
-
Sample Collection: Plasma samples were collected at multiple time points to characterize the concentration-time profile.
-
Analytical Method: Specific analytical methodology not detailed in the provided text.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined, and protein binding was reported to be 30%.[2] A separate study reported an oral bioavailability of over 70% in mice.[3]
-
-
Rat Study Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Dosing: A single intragastric (i.g.) dose of 63 mg/kg or a single intravenous (i.v.) dose of 25 mg/kg was administered.
-
Sample Collection: Plasma and urine samples were collected over time.
-
Analytical Method: A validated high-performance liquid chromatography (HPLC) with a photodiode array detector was used to quantify linezolid concentrations.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters. The oral bioavailability was reported to be over 95%.[3][4]
-
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of the pharmacokinetic studies and the logical relationship between the experimental components.
Caption: General workflow of a preclinical pharmacokinetic study.
References
- 1. Portico [access.portico.org]
- 2. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC Method for the Pharmacokinetic Study of Linezolid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Delpazolid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Delpazolid, an oxazolidinone antibiotic, requires careful management throughout its lifecycle, including its final disposal. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard and Disposal Summary
This compound presents specific hazards that dictate its disposal requirements. The following table summarizes key data from safety data sheets (SDS).
| Parameter | Information | Citation |
| Acute Toxicity | Harmful if swallowed. | [1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Disposal Precaution | Discharge into the environment must be avoided. Do not let the chemical enter drains, sewers, surface or ground water. | [3] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [1][2] |
| Spill Management | Collect spillage. Adhered or collected material should be promptly disposed of. | [1][3] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the step-by-step process for the proper disposal of this compound in a laboratory setting. This procedure is designed to prioritize safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
2. Segregation and Labeling:
-
Store this compound waste separately from other chemical waste to avoid unintended reactions.
-
Keep this compound waste in a clearly labeled, sealed, and suitable container. The label should include the chemical name, hazard symbols (e.g., "Harmful," "Environmentally Hazardous"), and the date of accumulation.
3. Disposal of Unused or Expired this compound:
-
The preferred method of disposal is to send the chemical to a licensed and approved hazardous waste disposal facility[1][2].
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound should be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as hazardous waste along with the this compound waste.
-
After triple-rinsing, the container can be offered for recycling or punctured to prevent reuse and discarded in a sanitary landfill[3].
5. Management of Spills:
-
In the event of a spill, prevent the material from spreading and entering drains or waterways[3].
-
For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
For larger spills, dike the area to contain the material[4].
-
Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste[3].
-
Clean the spill area thoroughly to remove any residual contamination[4].
6. Alternative Disposal (When a Licensed Facility is Not an Option): In the rare event that a licensed hazardous waste facility is not accessible, and with approval from your local EHS office, the following procedure can be considered for small quantities:
-
Mix the this compound with an unappealing, inert material such as cat litter or used coffee grounds[5][6].
-
Place the mixture in a sealed plastic bag or container to prevent leakage[5][6].
-
Note: This method is a last resort and should only be used in accordance with institutional and local regulations. It is not the preferred method due to the environmental toxicity of this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Delpazolid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Delpazolid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a novel oxazolidinone antibiotic, requires careful handling due to its potential hazards. While research indicates its promise in treating tuberculosis, including multi-drug-resistant strains, laboratory personnel must observe strict safety protocols.[1][2][3] One Safety Data Sheet (SDS) indicates this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on recommendations from multiple safety data sheets, which advise comprehensive protection against potential exposure.[4][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[4][5] |
| Hand Protection | Protective Gloves | Chemical-resistant, disposable gloves should be worn. Inspect for tears or punctures before use.[4][5] |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation is required.[4][5] |
| Respiratory Protection | Suitable Respirator | A respirator is recommended, particularly when handling the powder form or if there is a risk of aerosol generation.[4][5] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of a typical laboratory process involving this compound.
Caption: A high-level overview of the safe handling workflow for this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]
-
Avoid Dust and Aerosols: Take care to avoid the formation of dust when working with the powdered form of this compound.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[4]
Spill Response Plan
In the event of a this compound spill, immediate and correct action is necessary to contain the material and prevent exposure.
Caption: Step-by-step procedure for responding to a this compound spill.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required personal protective equipment, including a respirator.[4]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material to dike the spill.[6]
-
Absorb the Material: For liquid spills, absorb with a non-combustible material like sand or earth. For powder spills, carefully wet the powder to avoid creating dust before absorbing.[6]
-
Decontaminate Surfaces: Clean the spill area thoroughly. One safety data sheet suggests scrubbing with alcohol.[4]
-
Dispose of Waste: Collect all contaminated materials, including absorbent materials and used PPE, in a sealed, labeled container for hazardous waste disposal.[4][6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused this compound: Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the chemical to enter drains.[5]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, gowns, and absorbent materials from spills, must be treated as hazardous waste and disposed of accordingly.
-
General Guidance: Follow all local, state, and federal regulations for hazardous waste disposal. If in doubt, consult with your institution's environmental health and safety department. The World Health Organization provides guidelines for the disposal of expired drugs, which may be a useful reference.[7]
First Aid Measures
In case of accidental exposure to this compound, follow these first aid procedures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4] |
References
- 1. mdpi.com [mdpi.com]
- 2. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (LCB01-0371)|1219707-39-7|MSDS [dcchemicals.com]
- 5. targetmol.com [targetmol.com]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. emro.who.int [emro.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
